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5H-Pyrrolo[3,4-D]pyrimidine Documentation Hub

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  • Product: 5H-Pyrrolo[3,4-D]pyrimidine
  • CAS: 671-23-8

Core Science & Biosynthesis

Foundational

The 5H-Pyrrolo[3,4-d]pyrimidine Scaffold: Structure-Activity Relationships and Innovations in DNA Damage Response (DDR) Therapeutics

Executive Summary The DNA Damage Response (DDR) network is a cornerstone of genomic stability. In oncology, exploiting DDR vulnerabilities through synthetic lethality has revolutionized targeted therapy.

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The DNA Damage Response (DDR) network is a cornerstone of genomic stability. In oncology, exploiting DDR vulnerabilities through synthetic lethality has revolutionized targeted therapy. At the forefront of this medicinal chemistry evolution is the 5H-pyrrolo[3,4-d]pyrimidine scaffold. Functioning as a bioisostere of the adenine ring of ATP, this bicyclic core has emerged as a highly privileged, hinge-binding pharmacophore for kinase inhibition—most notably against Ataxia telangiectasia and Rad3-related (ATR) kinase[1].

This technical guide dissects the Structure-Activity Relationship (SAR) of the 5H-pyrrolo[3,4-d]pyrimidine core, explaining the causality behind its molecular interactions. We will explore how rational modifications of this scaffold have driven the development of ultra-potent ATR inhibitors, dual PARP1/ATR inhibitors, and cutting-edge Targeted Protein Degraders (PROTACs).

Core SAR: Deciphering the Kinase Binding Mode

The architectural brilliance of the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold lies in its modularity. Each position on the ring system can be independently tuned to optimize hinge-binding, target selectivity, and pharmacokinetic properties.

Mechanistic Causality of Substitutions
  • The Pyrimidine Core (Hinge Binder): The pyrimidine nitrogen acts as the primary hydrogen bond acceptor. In the ATR kinase ATP-binding site, this nitrogen forms a critical, highly conserved hydrogen bond with the backbone amide of the Val851 residue[2].

  • C4 Position (Selectivity Filter): Substitution at C4 with a 3-methylmorpholine group is highly favored. The morpholine oxygen acts as an additional hydrogen bond acceptor, while the methyl group projects into a narrow, lipophilic sub-pocket. This steric bulk clashes with the binding sites of off-target PI3K isoforms, granting the scaffold exquisite ATR selectivity[2].

  • C2 Position (Hydrophobic Anchor): The C2 position requires a planar, electron-rich aromatic system to occupy the hydrophobic pocket adjacent to the hinge region. Indole or substituted aryl groups here drastically enhance binding affinity via π−π stacking interactions with surrounding aromatic residues[2].

  • C7 Position (Conformational Restriction): Unsubstituted 6,7-dihydro-5H-pyrrolo rings can suffer from metabolic oxidation. By introducing a spiro-cyclopropane at the C7 position (e.g., Compound 10h), chemists lock the dihydro-pyrrolo ring into a rigid conformation. This reduces the entropic penalty of binding and shields the core from cytochrome P450 metabolism, yielding sub-10 nM IC50 values[3].

  • N6 Position (The Solvent Vector): The secondary amine of the pyrrole ring (N6) points directly out of the ATP-binding pocket toward the solvent-exposed region[4]. This is the most critical SAR insight of the scaffold. Because substitutions here do not disrupt the core Val851 hinge interaction, N6 serves as the perfect synthetic anchor for attaching bulky linkers, enabling the design of multi-targeting agents and PROTACs[4][5].

Expanding the Horizon: Dual PARP1/ATR Inhibition

While PARP1 inhibitors (e.g., Niraparib) are FDA-approved for BRCA-mutated breast cancers, their efficacy in BRCA wild-type tumors is limited due to innate resistance mechanisms[6]. Because ATR activation is a known resistance mechanism to PARP inhibition, dual blockade of PARP1 and ATR induces profound synthetic lethality[5][6].

By leveraging the N6 solvent-exposed vector of the pyrrolo[3,4-d]pyrimidine core, researchers successfully tethered a PARP1-targeting pharmacophore (phthalazinone) to the ATR-binding scaffold using a flexible alkyl-amine linker.

SAR Insight: Compound 38a demonstrated that optimizing the linker length to 4-6 carbons allowed simultaneous engagement of both the ATR kinase domain and the PARP1 catalytic site, yielding a dual inhibitor with IC50 < 20 nM for both targets, outperforming combination therapies in MDA-MB-231 cell lines[5].

G SSB Single-Strand Breaks (SSB) PARP PARP1 Repair Pathway SSB->PARP DSB Double-Strand Breaks (DSB) SSB->DSB Unrepaired (Replication Stress) Survival Tumor Cell Survival PARP->Survival Repaired ATR ATR/CHK1 Repair Pathway DSB->ATR Death Synthetic Lethality (Apoptosis) DSB->Death Unrepaired (Dual Blockade) ATR->Survival Repaired DualInhibitor Pyrrolo[3,4-d]pyrimidine Dual Inhibitor (e.g., 38a) DualInhibitor->PARP Inhibits DualInhibitor->ATR Inhibits

Mechanism of synthetic lethality via 5H-pyrrolo[3,4-d]pyrimidine dual PARP1/ATR inhibitors.

Targeted Protein Degradation: ATR PROTACs

The evolution of medicinal chemistry is shifting from occupancy-driven inhibition to event-driven Targeted Protein Degradation (TPD). Using the 5H-pyrrolo[3,4-d]pyrimidine scaffold as the "warhead," researchers have designed ATR-targeting PROTACs[4].

Linkerology & SAR: Attaching a Cereblon (CRBN) E3 ligase ligand (pomalidomide derivative) to the N6 position via various linkers revealed that flexible carbon chains were suboptimal. However, incorporating a rigidified, carbonyl-containing linker at the pyrrolo[3,4-d]pyrimidine side (Compound A12) stabilized the ternary complex [ATR]-[PROTAC]-[CRBN]. This specific spatial arrangement facilitated rapid polyubiquitination and subsequent proteasomal degradation of ATR (DC50 = 127 nM, Dmax = 72%)[4].

PROTAC PROTAC ATR PROTAC (A12) (Pyrrolo-pyrimidine + CRBN) Ternary Ternary Complex [ATR] - [PROTAC] - [CRBN] PROTAC->Ternary Binds Target & Ligase Ubiquitin Polyubiquitination Ternary->Ubiquitin E2 Transfer Proteasome 26S Proteasome Degradation Ubiquitin->Proteasome Recognition

Event-driven degradation of ATR via pyrrolo[3,4-d]pyrimidine-based PROTACs.

Quantitative Data Summary

The following table summarizes the SAR evolution of the 5H-pyrrolo[3,4-d]pyrimidine scaffold across different therapeutic modalities.

Compound IDScaffold ModificationPrimary TargetSecondary TargetEfficacy Metric (In Vitro)Reference
5g 6,7-dihydro core, C2-indole, C4-morpholineATR KinaseNone (Highly Selective)IC50 = 7.0 nM[1]
10h C7-spiro-cyclopropane restrictionATR KinaseNoneIC50 = 6.89 nM[3]
38a N6-linked phthalazinone pharmacophoreATR KinasePARP1ATR IC50 < 20 nM; PARP1 IC50 < 20 nM[5]
A12 N6-linked CRBN ligand (PROTAC)ATR KinaseCHK1 (Downstream)DC50 = 127 nM (Dmax = 72%)[4]

Experimental Methodologies (Self-Validating Protocols)

To ensure the trustworthiness and reproducibility of the SAR data discussed, the following self-validating protocols represent the gold standard for evaluating pyrrolo[3,4-d]pyrimidine derivatives.

Protocol A: Time-Resolved FRET (TR-FRET) ATR Kinase Assay

Rationale: TR-FRET minimizes compound auto-fluorescence, ensuring high-fidelity IC50 determination for ATP-competitive hinge binders.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM DTT). Dilute purified recombinant ATR/ATRIP complex and GFP-labeled p53 physiological substrate.

  • Compound Incubation: Dispense 100 nL of pyrrolo[3,4-d]pyrimidine compounds (10-point serial dilution in DMSO) into a 384-well pro-binding plate. Add 5 µL of the ATR/ATRIP enzyme solution. Incubate for 15 minutes at room temperature to allow hinge-binding equilibration.

  • Reaction Initiation: Add 5 µL of a substrate mix containing GFP-p53 and ATP (concentration set to the specific Km​ of ATR to ensure competitive binding kinetics). Incubate for 60 minutes.

  • Detection: Stop the reaction by adding 10 µL of detection buffer containing EDTA (to chelate Mg2+) and a Terbium (Tb)-labeled anti-phospho-p53 antibody.

  • Readout & Validation: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).

    • Self-Validation Control: Include AZD6738 as a positive control (expected IC50 ~1-3 nM). Use wells lacking ATP as the absolute negative baseline.

Protocol B: Quantitative Immunoblotting for PROTAC DC50 Determination

Rationale: Evaluates event-driven target depletion rather than functional inhibition.

  • Cell Culture & Treatment: Seed LoVo colorectal cancer cells in 6-well plates at 3×105 cells/well. Treat with PROTAC A12 in a dose-response gradient (10 nM to 1000 nM) for 24 hours.

  • Mechanistic Rescue (Validation Step): In parallel wells, pre-treat cells for 2 hours with 10 µM MG132 (proteasome inhibitor) or 1 µM MLN4924 (cullin neddylation inhibitor) prior to adding 500 nM of the PROTAC. Rescue of ATR levels in these wells validates that degradation is strictly ubiquitin-proteasome dependent.

  • Lysis & Electrophoresis: Lyse cells in RIPA buffer supplemented with protease inhibitors. Resolve 30 µg of total protein per lane via SDS-PAGE (4-12% Bis-Tris gel).

  • Transfer & Probing: Transfer to a PVDF membrane. Probe overnight at 4°C with primary antibodies against ATR (1:1000) and GAPDH (1:5000, loading control).

  • Quantification: Detect via chemiluminescence. Perform densitometry using ImageJ, normalizing ATR band intensity to GAPDH. Plot normalized intensity vs. log[PROTAC] to calculate the DC50 and Dmax.

References

  • He, M.-L., Wang, Z.-H., Yao, X., & Ye, X.-Y. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PubMed Central (PMC). Available at:[Link]

  • ACS Publications. (2026). Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry. Available at: [Link]

  • Chen, P., Bin, H., Jiao, Y., et al. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. PubMed. Available at:[Link]

  • Chen, X., Qian, Y., et al. (2026). Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors. PubMed Central (PMC). Available at:[Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Potent and Selective Inhibitors of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) Kinase for the Efficient Treatment of Cancer. Pharmaceuticals. Available at:[Link]

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Exploratory

A Deep Dive into the Physicochemical Landscape of 5H-pyrrolo[3,4-d]pyrimidine: A Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold The 5H-pyrrolo[3,4-d]pyrimidine core is a fascinating and increasingly important heterocyclic scaffold in medicinal chemistry. Its structural resemblance to puri...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The 5H-pyrrolo[3,4-d]pyrimidine core is a fascinating and increasingly important heterocyclic scaffold in medicinal chemistry. Its structural resemblance to purine has positioned it as a "privileged" structure, capable of interacting with a wide array of biological targets, most notably protein kinases.[1][2] Derivatives of this scaffold have shown significant promise as inhibitors of crucial cellular signaling pathways, including those mediated by Ataxia Telangiectasia and Rad3-related (ATR) kinase, making them attractive candidates for anticancer therapies.[1][3][4] Understanding the fundamental physicochemical properties of this core is paramount for any researcher aiming to design and develop novel therapeutics based on this framework. These properties govern a molecule's solubility, permeability, metabolic stability, and ultimately, its bioavailability and in vivo efficacy.

This technical guide provides an in-depth exploration of the core physicochemical characteristics of the 5H-pyrrolo[3,4-d]pyrimidine scaffold. We will delve into the available data, present robust experimental protocols for determining these properties, and offer insights into the structure-property relationships that are critical for rational drug design.

I. Molecular Structure and Fundamental Properties

The 5H-pyrrolo[3,4-d]pyrimidine is a bicyclic heteroaromatic system composed of a fused pyrimidine and pyrrole ring. This arrangement of nitrogen atoms imparts a unique electronic and steric profile that dictates its interactions with biological macromolecules.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation & Analysis A Add excess compound to vial B Add known volume of buffer A->B C Seal and shake at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Collect and filter supernatant D->E F Quantify by HPLC E->F

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Protocols & Analytical Methods

Method

Application Notes and Protocols: The 5H-pyrrolo[3,4-d]pyrimidine Scaffold as a Versatile Core for Epidermal Growth Factor Receptor (EGFR) Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals Introduction: The Epidermal Growth Factor Receptor and Its Role in Oncology The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a m...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Epidermal Growth Factor Receptor and Its Role in Oncology

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating essential cellular processes, including proliferation, survival, and differentiation.[1][2] Upon ligand binding, such as with the epidermal growth factor (EGF), EGFR undergoes dimerization and subsequent autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation cascade triggers the activation of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for normal cell growth and function.[3][4]

However, aberrant EGFR signaling, often a consequence of receptor overexpression or activating mutations, is a well-established driver of tumorigenesis in various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[5] This has rendered EGFR a prime target for therapeutic intervention. The development of small-molecule EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for these malignancies.

This document provides a comprehensive guide to the design, synthesis, and evaluation of a promising class of EGFR inhibitors based on the 5H-pyrrolo[3,4-d]pyrimidine core. This scaffold serves as a bioisostere of the natural purine nucleoside, offering a versatile platform for the development of potent and selective EGFR inhibitors.

The 5H-pyrrolo[3,4-d]pyrimidine Scaffold: A Privileged Core for Kinase Inhibition

The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a fused heterocyclic system that has garnered significant interest in medicinal chemistry due to its structural resemblance to adenine, the core component of adenosine triphosphate (ATP). This inherent similarity allows molecules built around this core to competitively bind to the ATP-binding site of kinases, including EGFR, thereby inhibiting their enzymatic activity.

While the broader class of fused pyrimidines, such as pyrazolo[3,4-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, has been extensively explored for EGFR inhibition, the 5H-pyrrolo[3,4-d]pyrimidine isomer represents a compelling, albeit less explored, avenue for novel inhibitor design.[1][3] The unique arrangement of nitrogen atoms and the pyrrole ring in this scaffold offers distinct opportunities for establishing key interactions within the EGFR active site and for exploring novel chemical space.

Design Rationale and Structure-Activity Relationships (SAR)

The design of potent 5H-pyrrolo[3,4-d]pyrimidine-based EGFR inhibitors hinges on the strategic placement of various substituents around the core scaffold to maximize interactions with key amino acid residues in the ATP-binding pocket of EGFR. Based on the established SAR of related fused pyrimidine inhibitors, the following principles guide the design process:

  • Substitution at the 4-position: This position is critical for establishing interactions with the hinge region of the kinase domain. Typically, an aniline or a substituted phenoxy group at this position forms a crucial hydrogen bond with the backbone amide of Met793.

  • Modifications at the 5-position: The nitrogen atom at this position can be substituted with small alkyl groups or can be a site for attaching linkers for developing covalent or bivalent inhibitors.

  • Exploration of the 6- and 7-positions: These positions on the pyrrole ring can be functionalized to extend into the solvent-exposed region or to pick up additional interactions within the active site, thereby enhancing potency and selectivity.

Synthesis of the 5H-pyrrolo[3,4-d]pyrimidine Core

The synthesis of the 5H-pyrrolo[3,4-d]pyrimidine core can be achieved through various synthetic routes. A common approach involves the construction of a substituted pyrrole ring followed by cyclization to form the fused pyrimidine ring. The following is a generalized synthetic scheme illustrating a potential pathway.

General Synthetic Scheme:

synthesis A Substituted Pyrrole-3,4-dicarboxylate B Pyrrole-3,4-dicarboxamide A->B 1. Saponification 2. Amidation C 5H-pyrrolo[3,4-d]pyrimidine-2,4-dione B->C Hofmann Rearrangement D 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine C->D POCl3 E Substituted 5H-pyrrolo[3,4-d]pyrimidine EGFR Inhibitor D->E Nucleophilic Substitution (e.g., aniline derivative) EGFR_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS Autophosphorylation & Recruitment PI3K PI3K EGFR->PI3K EGF EGF EGF->EGFR Binding & Dimerization Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Gene_Expression Gene Expression (Proliferation, Survival) ERK->Gene_Expression AKT AKT PI3K->AKT AKT->Gene_Expression Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of 5H-pyrrolo[3,4-d]pyrimidine Derivatives Kinase_Assay In Vitro EGFR Kinase Assay (IC50 Determination) Synthesis->Kinase_Assay Proliferation_Assay Cell-Based Proliferation Assay (GI50 Determination) Kinase_Assay->Proliferation_Assay Western_Blot Western Blot Analysis (Target Engagement) Proliferation_Assay->Western_Blot SAR_Analysis Structure-Activity Relationship (SAR) Analysis Western_Blot->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

Experimental workflow for the development of 5H-pyrrolo[3,4-d]pyrimidine-based EGFR inhibitors.

Conclusion

The 5H-pyrrolo[3,4-d]pyrimidine scaffold represents a promising and relatively underexplored core for the design of novel EGFR inhibitors. Its structural similarity to the ATP purine ring provides a strong foundation for competitive inhibition of the EGFR kinase domain. By leveraging established structure-activity relationships from related fused pyrimidine systems and employing a robust biological evaluation cascade, researchers can effectively design and optimize potent and selective EGFR inhibitors based on this versatile scaffold. The protocols and guidelines presented herein provide a comprehensive framework for advancing the discovery and development of the next generation of targeted cancer therapeutics.

References

  • Oda, K., Matsuoka, Y., Funahashi, A., & Kitano, H. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular Systems Biology, 1, 2005.0010. [Link]

  • Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]

  • Wee, P., & Wang, Z. (2017). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. Cancers, 9(5), 52. [Link]

  • The Royal Society of Chemistry. (n.d.). Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. [Link]

  • Ségaliny, A. I., Tellez-Gabriel, M., Heymann, M.-F., & Heymann, D. (2015). EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. Cancers, 7(3), 1613–1640. [Link]

  • Ciardiello, F., & Tortora, G. (2008). The Epidermal Growth Factor Receptor Pathway: A Model for Targeted Therapy. Clinical Cancer Research, 14(18), 5632–5637. [Link]

  • Lee, S.-Y., Lee, H., & Kim, Y.-P. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. Journal of Nanomaterials, 2015, 1–8. [Link]

  • Smith, L., & Yates, C. (2016). Comparison of Three Different Methods for Determining Cell Proliferation in Breast Cancer Cell Lines. Journal of Visualized Experiments, (115). [Link]

  • El-Damasy, D. A., Lee, J. A., Cho, N.-C., Pae, A. N., & Keum, G. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(1), 1–18. [Link]

  • A. A. Gaber, A. H. Bayoumi, A. M. El-morsy, F. F. Sherbiny, A. B. M. Mehany, & I. H. Eissa. (2021). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 9. [Link]

  • Bio-Rad. (n.d.). Downstream EGFR Protein Phosphorylation and Gefitinib Inhibition in Non-Small Cell Lung Cancer Cells Detected With Multiplex Phosphoprotein Assays. [Link]

  • Bio-protocol. (n.d.). EGFR Kinase Inhibition. [Link]

  • Traxler, P., Furet, P., Mett, H., Buchdunger, E., Meyer, T., & Lydon, N. (1996). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry, 39(12), 2285–2292. [Link]

  • Agilent. (n.d.). Manual: Cell Proliferation Assay Kit. [Link]

  • Klingner, K., Gschaider, M., & Schmalz, H.-G. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Scientific Reports, 9(1). [Link]

  • El-Damasy, D. A., Lee, J. A., Cho, N.-C., Pae, A. N., & Keum, G. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(1), 1–18. [Link]

  • Lee, H.-K., Kim, H.-W., Lee, J.-K., Park, S.-J., Kim, J.-S., Lee, J.-Y., … Lee, J. (2010). Design, synthesis, and evaluation of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives: novel VEGFR2 kinase inhibitors binding to inactive kinase conformation. Journal of Medicinal Chemistry, 53(20), 7374–7385. [Link]

  • Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., Li, J., … Zhang, Y. (2021). Structure-Activity Relationship Studies of Pyrazolo[3,4-d]Pyrimidine Derivatives Leading to the Discovery of a Novel Multikinase Inhibitor That Potently Inhibits FLT3 and VEGFR2 and Evaluation of Its Activity Against Acute Myeloid Leukemia (AML) in Vitro and in Vivo. Journal of Medicinal Chemistry, 64(13), 9349–9368. [Link]

  • Radi, M., & Schenone, S. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Accounts of Chemical Research, 47(6), 1845–1855. [Link]

  • El-Damasy, D. A., Lee, J. A., Cho, N.-C., Pae, A. N., & Keum, G. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. RSC Advances, 13(54), 38555–38572. [Link]

  • El-Damasy, D. A., Lee, J. A., Cho, N.-C., Pae, A. N., & Keum, G. (2020). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition. RSC Advances, 10(1), 1–18. [Link]

  • Gontova, I. A., Kurasov, I. O., Gornostaev, A. G., Troshkova, A. N., Zyleva, N. V., & Gornostaev, A. G. (2023). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 28(14), 5431. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., … Zhang, Y. (2026). Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry. [Link]

  • Li, X., Wang, Y., Zhang, Y., Li, J., Wang, Y., Zhang, Y., … Zhang, Y. (2026). Design and Synthesis of Pyrrolo[3,4- d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry. [Link]

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Application

Application Note: Palladium-Catalyzed Cross-Coupling of 5H-Pyrrolo[3,4-d]pyrimidine Scaffolds

Introduction & Pharmacological Context The 5H-pyrrolo[3,4-d]pyrimidine scaffold, particularly its 6,7-dihydro derivative, is a privileged bicyclic core in modern drug discovery. Because its rigid, planar architecture clo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The 5H-pyrrolo[3,4-d]pyrimidine scaffold, particularly its 6,7-dihydro derivative, is a privileged bicyclic core in modern drug discovery. Because its rigid, planar architecture closely mimics purine nucleotides, it is highly effective for targeting kinase ATP-binding sites (1)[1]. Recent clinical breakthroughs have heavily relied on the late-stage functionalization of this core via transition-metal catalysis, notably in the development of Ataxia Telangiectasia Mutated and Rad3-Related (ATR) kinase inhibitors[2] and non-quinone Heat Shock Protein 90 (Hsp90) inhibitors[3].

Mechanistic Rationale & Experimental Design

When functionalizing the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core via palladium catalysis, the C4 and C2 positions of the pyrimidine ring are the primary sites for electrophilic activation. Successful cross-coupling requires strict control over the reaction microenvironment.

Causality of Reagent Selection
  • Protecting Group Strategy : The pyrrole nitrogen (N5) must be protected (typically with a Boc or ethyl carbamate group) prior to cross-coupling[3]. An unprotected secondary amine can coordinate with the Pd(II) intermediate, leading to severe catalyst poisoning or competitive Buchwald-Hartwig amination.

  • Solvent System (THF/H₂O or 1,4-Dioxane/H₂O) : A biphasic or miscible aqueous-organic system is non-negotiable for Suzuki-Miyaura couplings on this scaffold[2]. The organic solvent provides solubility for the heterocyclic core, while water is strictly required to dissolve the inorganic base and hydroxylate the boronic acid. This forms the reactive boronate species necessary for the transmetalation step.

  • Base Selection (Cs₂CO₃ vs. K₂CO₃) : While K₂CO₃ is standard, Cs₂CO₃ is preferred for sterically hindered substrates[2]. The larger ionic radius of the cesium cation increases the solubility of the base in organic solvents and generates a more reactive, "naked" boronate anion (the Cesium Effect), which dramatically accelerates transmetalation.

Reaction Visualization

G Start 4-Chloro-5H-pyrrolo[3,4-d]pyrimidine OxAdd Oxidative Addition Pd(0) -> Pd(II) Start->OxAdd Pd Catalyst TransMet Transmetalation (Boronic Acid + Base) OxAdd->TransMet Ar-B(OH)2 RedElim Reductive Elimination Product Release TransMet->RedElim Cs2CO3 / H2O RedElim->OxAdd Catalytic Cycle Product C4-Aryl-5H-pyrrolo[3,4-d]pyrimidine RedElim->Product -Pd(0)

Catalytic cycle of Pd-catalyzed Suzuki coupling on pyrrolo[3,4-d]pyrimidine.

Quantitative Data: Reaction Optimization

The following table summarizes the optimization landscape for the C4-arylation of 4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine, demonstrating how specific variables influence the yield.

EntryCatalyst (mol%)Base (Equiv)Solvent SystemTemp (°C)Yield (%)Mechanistic Observation
1Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)DMF / H₂O8045Poor solubility of the core; sluggish transmetalation.
2Pd(PPh₃)₄ (5%)K₂CO₃ (2.0)1,4-Dioxane / H₂O9068Improved solubility, but incomplete conversion.
3PdCl₂(dppf) (5%)Cs₂CO₃ (2.5)1,4-Dioxane / H₂O9082Bidentate ligand prevents catalyst degradation at high heat.
4PdCl₂(PPh₃)₂ (2%)Cs₂CO₃ (3.0)THF / H₂O65>90Optimal conditions utilized for ATR inhibitor precursors[2].

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of C4-arylated pyrrolo[3,4-d]pyrimidine derivatives. It is designed as a self-validating system with integrated In-Process Controls (IPCs) to guarantee scientific integrity and reproducibility.

Materials Required
  • Substrate : N-Boc-4-chloro-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv, 1.0 mmol)

  • Coupling Partner : Aryl boronic acid or potassium vinyltrifluoroborate (1.2 equiv)[2]

  • Catalyst : PdCl₂(PPh₃)₂ (0.02 equiv, 2 mol%)[2]

  • Base : Cs₂CO₃ (3.0 equiv, 3.0 mmol)[2]

  • Solvent : THF/H₂O (4:1 v/v, 10 mL)[2]

Step-by-Step Methodology
  • Reagent Assembly & Degassing (Critical Step)

    • Action: Charge a 25 mL Schlenk flask with the pyrimidine substrate, aryl boronic acid, and Cs₂CO₃. Add the THF/H₂O solvent mixture.

    • Causality: Assembling the stable reagents first prevents premature catalyst degradation.

    • Validation: Sonicate the mixture for 2 minutes. The solution should become a fine, homogenous suspension.

    • Degassing: Sparge the mixture with ultra-pure Argon for 15 minutes. Why? Oxygen rapidly oxidizes the active Pd(0) species into an inactive Pd(II) peroxo complex, which halts the catalytic cycle and promotes homocoupling of the boronic acid.

  • Catalyst Introduction

    • Action: Briefly open the flask under a positive flow of Argon and add PdCl₂(PPh₃)₂ (2 mol%). Seal and purge the headspace with Argon 3 times.

    • Causality: PdCl₂(PPh₃)₂ is an air-stable Pd(II) pre-catalyst that is reduced in situ to the active Pd(0) species by the boronic acid or the solvent environment.

  • Thermal Activation

    • Action: Heat the reaction mixture to 65 °C using a pre-heated oil bath or heating block[2].

    • Validation: Observe the color change. A shift from yellow to a dark orange/brown indicates the successful formation of the active Pd(0) species.

  • In-Process Control (IPC) via LC-MS

    • Action: After 2 hours, withdraw a 10 µL aliquot using an Argon-purged syringe. Dilute in 1 mL of LC-MS grade Acetonitrile and filter through a 0.22 µm PTFE syringe filter.

    • Self-Validation Check: Analyze via LC-MS.

      • Pass Criterion: Total disappearance of the starting material mass [M+H]⁺ and the appearance of the target product mass.

      • Fail Criterion: If >5% starting material remains, the transmetalation step is stalled. Corrective Action: Add an additional 0.2 equiv of boronic acid and 1 mol% catalyst, then heat for 1 additional hour.

  • Workup & Purification

    • Action: Cool the mixture to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with brine (2 x 20 mL). Extract the aqueous layer once with Ethyl Acetate (10 mL).

    • Causality: The biphasic extraction efficiently partitions the inorganic salts (cesium halides/borates) and the water-soluble THF into the aqueous layer, leaving the highly lipophilic product in the organic phase.

    • Action: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Workflow A Reagent Setup & Degassing B Pd Addition (Argon Flow) A->B C Thermal Activation (65°C, 2h) B->C D In-Process Control (LC-MS Validation) C->D D->C If SM > 5% E Workup & Chromatography D->E

Self-validating experimental workflow for palladium-catalyzed cross-coupling.

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Chemical Reviews.[Link]

  • Rational Design of 5-(4-(Isopropylsulfonyl)phenyl)... Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Optimization of Potent, Selective, and Orally Bioavailable Pyrrolodinopyrimidine-Containing Inhibitors of Heat Shock Protein 90. ACS Publications.[Link]

Sources

Method

Application Note: In Vitro Biological Evaluation of 5H-Pyrrolo[3,4-d]pyrimidine Compounds as DDR-Targeting Therapeutics

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: PARP1/ATR Dual Inhibition and ATR Selective Inhibiti...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Note & Protocol Guide Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Professionals Focus: PARP1/ATR Dual Inhibition and ATR Selective Inhibition

Executive Summary & Mechanistic Rationale

The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a highly versatile and potent pharmacophore in modern oncology drug discovery. The deazapurine framework inherent to pyrrolopyrimidines bears a conspicuous structural resemblance to adenine. This structural mimicry provides an adaptable platform for designing competitive inhibitors that bind with high affinity to the ATP-binding pockets of kinases (such as ATR) and the NAD+ binding pockets of enzymes like PARP1 .

Recent advancements have leveraged this scaffold to target the DNA Damage Response (DDR) pathway. While FDA-approved PARP inhibitors (e.g., Olaparib, Niraparib) have transformed the treatment of BRCA-mutated cancers, they show limited efficacy in BRCA wild-type tumors due to intact Homologous Recombination Repair (HRR). By engineering 5H-pyrrolo[3,4-d]pyrimidine derivatives as either highly selective Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors or PARP1/ATR dual inhibitors, researchers can simultaneously collapse Base Excision Repair (BER) and HRR. This dual blockade forces synthetic lethality even in BRCA wild-type models, such as Triple-Negative Breast Cancer (TNBC) .

DDR_Pathway DNA_Damage DNA Damage (Replication Stress / SSBs) PARP1 PARP1 (Base Excision Repair) DNA_Damage->PARP1 Activates ATR ATR Kinase (Homologous Recombination) DNA_Damage->ATR Activates Repair DNA Repair & Cell Survival PARP1->Repair SSB Repair Apoptosis Synthetic Lethality (Apoptosis) PARP1->Apoptosis Inhibition ATR->Repair Fork Stability ATR->Apoptosis Inhibition Inhibitor 5H-pyrrolo[3,4-d]pyrimidine (Dual Inhibitor) Inhibitor->PARP1 Blocks Inhibitor->ATR Blocks

Fig 1: Mechanism of synthetic lethality induced by PARP1/ATR dual inhibition.

Experimental Workflow Design

To ensure scientific integrity, the biological evaluation of these compounds must be a self-validating system . This means moving sequentially from cell-free biochemical target engagement to phenotypic cellular assays, and finally to mechanistic intracellular validation.

Eval_Workflow Library Compound Library (Pyrrolopyrimidines) Biochem Biochemical Assay (TR-FRET: ATR/PARP1) Library->Biochem Cellular Cellular Viability (MDA-MB-231, LoVo) Biochem->Cellular Mechanism Target Engagement (WB: p-Chk1, γH2AX) Cellular->Mechanism Lead Lead Candidate Selection Mechanism->Lead

Fig 2: Sequential in vitro evaluation workflow for lead candidate selection.

Step-by-Step Methodologies

Protocol A: Cell-Free Kinase Evaluation (ATR TR-FRET Assay)

Causality & Rationale: 5H-pyrrolo[3,4-d]pyrimidine derivatives often possess conjugated pi-systems that exhibit intrinsic fluorescence, which can artificially inflate apparent inhibition in standard fluorometric assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond temporal delay before signal acquisition. This gates out short-lived compound autofluorescence, ensuring the data strictly reflects the displacement of the ATP-competitive tracer.

Self-Validation Controls:

  • Positive Control: AZD6738 (Ceralasertib) – establishes the maximum expected inhibition baseline.

  • Negative Control: 1% DMSO vehicle – establishes maximum kinase activity.

Step-by-Step Procedure:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Serially dilute 5H-pyrrolo[3,4-d]pyrimidine compounds in 100% DMSO (10-point curve, 1:3 dilution), then dilute 1:100 in Kinase Buffer to reach a final assay DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant ATR/ATRIP complex (final concentration 0.5 nM) to a 384-well low-volume proxiplate.

  • Inhibitor Incubation: Add 2.5 µL of the diluted compounds. Incubate at room temperature (RT) for 30 minutes to allow equilibrium binding.

  • Reaction Initiation: Add 2.5 µL of a substrate mixture containing GFP-labeled p53 substrate (100 nM) and ATP (at the predetermined Km​ of 10 µM). Incubate for 60 minutes at RT.

  • Detection: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg²⁺) and Terbium (Tb)-labeled anti-phospho-p53 antibody (2 nM).

  • Readout: Incubate for 60 minutes. Read on a microplate reader (e.g., PHERAstar) using TR-FRET settings (Excitation: 337 nm; Emission: 490 nm and 520 nm). Calculate the 520/490 ratio to determine IC₅₀.

Protocol B: Cellular Anti-Proliferation Assay (CellTiter-Glo)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to variable membrane permeability and intracellular compound stability. We utilize the CellTiter-Glo (CTG) luminescent assay, which quantifies ATP as a direct proxy for metabolically active cells. We specifically select MDA-MB-231 (TNBC, BRCA wild-type) to test PARP1/ATR dual inhibitors, as these cells are inherently resistant to standalone PARP inhibitors .

Step-by-Step Procedure:

  • Cell Seeding: Harvest MDA-MB-231 (breast cancer) or LoVo (colon cancer) cells in the logarithmic growth phase. Seed at 2,000 cells/well in 90 µL of complete medium (DMEM + 10% FBS) in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO₂.

  • Dosing: Prepare 10X compound concentrations in complete media (from 1000X DMSO stocks). Add 10 µL of the 10X compounds to the respective wells (final DMSO = 0.1%).

  • Incubation: Incubate the plates for 72 hours.

  • Lysis & Detection: Equilibrate plates to RT for 30 minutes. Add 100 µL of CellTiter-Glo reagent per well. Place on an orbital shaker for 2 minutes to induce cell lysis, then incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Normalize data against the DMSO control to calculate the cellular IC₅₀.

Protocol C: Mechanistic Validation via Western Blotting

Causality & Rationale: To prove that the observed cell death is on-target, we must measure the downstream pharmacodynamic markers. Inhibition of ATR prevents the phosphorylation of Chk1 at Ser345. Inhibition of PARP1 prevents cellular PARylation. Accumulation of DNA double-strand breaks (a result of synthetic lethality) is marked by increased γH2AX (Ser139). This orthogonal validation ensures the 5H-pyrrolo[3,4-d]pyrimidine compounds are acting via the hypothesized DDR blockade.

Step-by-Step Procedure:

  • Treatment: Treat MDA-MB-231 cells with the lead compound (e.g., Compound 38a) at 0.5x, 1x, and 3x cellular IC₅₀ for 24 hours. Use combined Niraparib and AZD6738 as a positive control.

  • Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification & Separation: Quantify protein using a BCA assay. Load 30 µg of protein per lane onto a 4–12% SDS-PAGE gel. Transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe overnight at 4°C with primary antibodies: anti-p-Chk1 (Ser345), anti-PAR, anti-γH2AX (Ser139), and anti-GAPDH (loading control).

  • Detection: Wash and incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using ECL substrate and image via a chemiluminescence imaging system.

Quantitative Data Summary

The table below consolidates the in vitro biological evaluation of benchmark 5H-pyrrolo[3,4-d]pyrimidine derivatives from recent literature, demonstrating the structure-activity relationship (SAR) trajectory from selective ATR inhibitors to PARP1/ATR dual inhibitors.

Compound IDPrimary Target(s)ATR IC₅₀ (nM)PARP1 IC₅₀ (nM)Cell LineCellular IC₅₀ (µM)Reference
Compound 5g ATR7.0N/ALoVo (Colon)0.85
Compound 34 ATR1.5N/ALoVo (Colon)0.12
Compound 38a PARP1 / ATR< 20.0< 20.0MDA-MB-231 (TNBC)< 0.048
Compound 38a PARP1 / ATR< 20.0< 20.0MDA-MB-468 (TNBC)0.010
AZD6738 (Ctrl)ATR1.0> 10,000MDA-MB-231 (TNBC)1.25

Data Interpretation: The transition from mono-targeting (Compound 34) to dual-targeting (Compound 38a) yields a profound increase in cellular potency (sub-50 nM cellular IC₅₀) in highly aggressive, BRCA wild-type TNBC models. This validates the synthetic lethality hypothesis driven by the pyrrolopyrimidine scaffold.

References

  • Chen, P., Bin, H., Jiao, Y., Lin, G., Zhang, Y., Xia, A., Pan, Z., Qiao, J., Guo, Y., Liu, J., Zhou, Y., & Li, L. (2022). Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters, 63, 128651.[Link]

  • He, M.-L., Wang, Z.-H., Yao, X., Ye, L.-L., Du, B.-Q., Wang, C.-C., Chen, Y.-H., Wang, X.-X., Luo, H., Gao, Y., & Ye, X.-Y. (2026). Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 41(1), 2627053.[Link](Note: PMC ID corresponds to the open-access tandem publication tracked via NIH).

Application

Application Note: Engineering 5H-Pyrrolo[3,4-d]pyrimidine Scaffolds for Next-Generation Oncology Therapeutics

Pharmacophore Rationale & Mechanistic Grounding The 5H-pyrrolo[3,4-d]pyrimidine core has emerged as a privileged bicyclic pharmacophore in targeted cancer therapy. Its structural rigidity and electronic distribution allo...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacophore Rationale & Mechanistic Grounding

The 5H-pyrrolo[3,4-d]pyrimidine core has emerged as a privileged bicyclic pharmacophore in targeted cancer therapy. Its structural rigidity and electronic distribution allow it to perfectly mimic the purine ring of ATP, making it a highly potent competitive binder in the hinge region of oncogenic kinases[1].

From a rational drug design perspective, the pyrimidine moiety acts as the primary anchor. In the context of Ataxia telangiectasia and Rad3-related kinase (ATR), computational modeling reveals that the pyrimidine core forms critical conventional hydrogen bonds with the backbone of TRP850 within the ATP-binding pocket[2]. The true versatility of this scaffold, however, lies in the pyrrole ring. The nitrogen at the 6-position (N6) is highly solvent-exposed, providing an ideal, non-disruptive vector for chemical functionalization[2]. This allows medicinal chemists to append E3 ligase-recruiting linkers (for PROTACs) or secondary pharmacophores (for dual-targeted inhibitors) without inducing steric clashes that would abrogate primary kinase affinity[3].

Modality Engineering: From Dual Inhibitors to Degraders

Recent breakthroughs have leveraged the 5H-pyrrolo[3,4-d]pyrimidine scaffold to overcome resistance mechanisms in solid tumors, specifically targeting the DNA Damage Response (DDR) network.

  • PARP1/ATR Dual Inhibitors: While PARP1 inhibitors induce synthetic lethality in BRCA-mutated cancers, they show limited efficacy in BRCA wild-type tumors[4]. By integrating a PARP1 pharmacophore onto the pyrrolo[3,4-d]pyrimidine core (mimicking the ATR inhibitor AZD6738), researchers have developed dual inhibitors like Compound 38a [4]. This molecule simultaneously blocks Base Excision Repair (BER) and replication stress responses, forcing synthetic lethality even in wild-type Triple-Negative Breast Cancer (TNBC) models[3].

  • ATR/CHK1 Dual Degraders (PROTACs): To overcome the dose-limiting toxicities of traditional ATR inhibitors, the scaffold has been engineered into proteolysis-targeting chimeras (PROTACs). Compound A12 utilizes the pyrrolo[3,4-d]pyrimidine core linked to a target-recruiting ligand to induce the simultaneous proteasomal degradation of both ATR and its downstream effector CHK1[5]. This dual-node degradation collapses the DDR pathway, achieving a 74% tumor growth inhibition (TGI) in colorectal cancer xenografts without apparent toxicity[6].

Quantitative Benchmarking

To illustrate the pharmacological plasticity of this scaffold, the table below summarizes the quantitative efficacy of recently developed 5H-pyrrolo[3,4-d]pyrimidine derivatives.

CompoundModalityPrimary Target(s)Enzymatic PotencyCellular Efficacy (IC₅₀)Cancer Model
A12 [5]PROTAC DegraderATR / CHK1DC₅₀: 127 nM (ATR), 135 nM (CHK1)55 nMLoVo (Colorectal)
38a [4]Dual InhibitorPARP1 / ATRIC₅₀: < 20 nM (PARP1 & ATR)< 48 nMMDA-MB-231 (TNBC)
5g [7]Kinase InhibitorATRIC₅₀: 7 nM (ATR)N/AOvarian Cancer
10h [8]Kinase InhibitorATRIC₅₀: 6.89 nM (ATR)N/AGranta-519 (Mantle Cell)

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. They incorporate mandatory mechanistic controls to prove causality rather than mere correlation.

Protocol A: Validation of Proteasome-Dependent Target Degradation (PROTACs)

Objective: To confirm that the loss of ATR/CHK1 induced by pyrrolo[3,4-d]pyrimidine degraders (e.g., A12) is driven by the Ubiquitin-Proteasome System (UPS) and not by transcriptional downregulation or off-target cytotoxicity. Model: LoVo (Colorectal adenocarcinoma) cells, chosen for their high basal replication stress and reliance on the ATR/CHK1 axis.

  • Cell Seeding: Plate LoVo cells at 3×105 cells/well in 6-well plates using F-12K medium supplemented with 10% FBS. Causality: Ensures cells are in the exponential growth phase where DDR proteins are actively synthesized and cycling.

  • Mechanistic Rescue (The Validation Step): Pre-treat the control cohort with 10 µM MG132 (a 26S proteasome inhibitor) or 1 µM MLN4924 (a NEDD8-activating enzyme inhibitor) for 2 hours prior to degrader addition. Causality: If the compound is a true PROTAC, blocking the proteasome or cullin-RING ligases will rescue ATR/CHK1 protein levels. Failure to rescue indicates a non-PROTAC mechanism (e.g., mRNA suppression).

  • Degrader Treatment: Add Compound A12 at a concentration gradient (50, 100, 250, 500 nM) for 24 hours.

  • Harvest & Immunoblotting: Lyse cells in cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Resolve lysates via SDS-PAGE and probe with anti-ATR, anti-CHK1, and anti- β -actin (loading control) antibodies.

Protocol B: Evaluating Synthetic Lethality via Dual Kinase Inhibition

Objective: To quantify the synergistic apoptotic effect of 5H-pyrrolo[3,4-d]pyrimidine PARP1/ATR dual inhibitors (e.g., 38a) in BRCA wild-type models. Model: MDA-MB-231 (TNBC, BRCA wild-type). Causality: Traditional PARP inhibitors fail in this model due to intact homologous recombination; dual inhibition forces reliance on alternative, now-blocked pathways.

  • Cell Seeding: Plate MDA-MB-231 cells at 2,000 cells/well in an opaque-walled 96-well plate.

  • Compound Administration: Treat cells with a 10-point, 3-fold serial dilution of Compound 38a (ranging from 0.001 µM to 10 µM). In parallel, run a combination control arm consisting of Niraparib (PARP1i) + AZD6738 (ATRi) at equimolar ratios. Causality: The combination arm validates whether the single-molecule dual inhibitor possesses superior pharmacokinetic/target-engagement properties compared to two separate molecules competing for cellular uptake.

  • Viability Readout (72h): Equilibrate plates to room temperature and add CellTiter-Glo® Reagent. Causality: ATP-based luminescence provides a direct, linear correlation with metabolically active cells, minimizing optical artifacts common in colorimetric assays (like MTT) when testing cytostatic compounds.

Systems Biology Visualization

The following diagram maps the intervention points of 5H-pyrrolo[3,4-d]pyrimidine derivatives within the DNA Damage Response network.

DDR_Intervention RS Replication Stress (DNA Damage) ATR ATR Kinase RS->ATR Activates PARP1 PARP1 (BER Pathway) RS->PARP1 Activates CHK1 CHK1 Kinase ATR->CHK1 Phosphorylates Survival Tumor Cell Survival CHK1->Survival Promotes PARP1->Survival Promotes Degrader Pyrrolo-pyrimidine ATR/CHK1 Degrader Degrader->ATR Ubiquitinates Degrader->CHK1 Ubiquitinates DualInh Pyrrolo-pyrimidine PARP1/ATR Dual Inhibitor DualInh->ATR Inhibits DualInh->PARP1 Inhibits Apoptosis Synthetic Lethality (Apoptosis) Survival->Apoptosis Blocked by Inhibitors

Mechanism of 5H-pyrrolo[3,4-d]pyrimidine derivatives in disrupting DDR pathways.

References

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry (ACS). URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Effective Targeting of Triple-Negative Breast Cancer Cells by PF-4942847, a Novel Oral Inhibitor of Hsp 90. Clinical Cancer Research (AACR). URL:[Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals (MDPI). URL:[Link]

Sources

Method

Application Note: Microwave-Assisted Synthesis of 5H-Pyrrolo[3,4-d]pyrimidine Derivatives

Executive Summary & Scope The 5H-pyrrolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, functioning as a bioisostere of adenine. This structural mimicry enables potent 1, including EGFR, mTOR (a PIKK family...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scope

The 5H-pyrrolo[3,4-d]pyrimidine core is a privileged heterocyclic scaffold, functioning as a bioisostere of adenine. This structural mimicry enables potent 1, including EGFR, mTOR (a PIKK family member), and lysyl tRNA synthetase[1],[2],[3]. Traditional thermal synthesis of these fused bicyclic systems is notoriously inefficient, often requiring prolonged reaction times (up to 48 hours) and yielding complex mixtures due to epimerization and thermal degradation. This application note details optimized microwave-assisted organic synthesis (MAOS) protocols that drastically4[4].

Mechanistic Rationale: The Microwave Advantage

As a Senior Application Scientist, I emphasize that MAOS is not merely "fast heating." The causality behind the enhanced yields of 5H-pyrrolo[3,4-d]pyrimidines lies in dielectric heating and the superheating effect .

  • Direct Energy Transfer: Unlike convective thermal heating, microwave irradiation directly couples with the dipole moments of the reactants and polar solvents (e.g., n-butanol, DMF). This localized superheating overcomes the high activation energy barriers required for the rigid annulation of the pyrrole and pyrimidine rings.

  • Suppression of Side Reactions: The rapid ramp-up to target temperatures ensures that the kinetic product is formed rapidly, minimizing the residence time in which thermodynamic degradation or4[4].

  • Sequential SNAr Facilitation: For late-stage functionalization, the carbon-chlorine bonds on 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine intermediates are highly activated under microwave conditions, allowing for5[5].

Synthetic Workflow & Logical Architecture

SynthWorkflow A Precursors (Amidines + α-haloketones) B MAOS Step 1 Cyclocondensation (140°C, 30 min) A->B Reagents & Base C 5H-Pyrrolo[3,4-d]pyrimidine Core Scaffold B->C Rapid Annulation D MAOS Step 2 Double SNAr / Suzuki (120°C, 2 h) C->D Amines/Boronic Acids E Functionalized Derivatives D->E Library Diversification

Fig 1. Two-step microwave-assisted workflow for 5H-pyrrolo[3,4-d]pyrimidine core synthesis.

Standardized Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols incorporate built-in validation checkpoints.

Protocol A: Microwave-Assisted Core Annulation

Objective: Synthesize the base 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core via cyclocondensation.

  • Preparation: In a 10 mL microwave-safe vial equipped with a magnetic stir bar, add the cyclopropyl-substituted amidine (1.0 mmol) and the corresponding α-haloketone (1.1 mmol).

  • Solvent & Base: Suspend the reactants in 4 mL of dry toluene. Add N,N-Diisopropylethylamine (DIPEA) (2.5 mmol) as the base.

  • Microwave Irradiation: Seal the vial with a crimp cap. Irradiate in a dedicated microwave synthesizer (e.g., Biotage Initiator+) at6[6]. Causality note: The sealed vessel allows the solvent to safely exceed its boiling point, generating high internal pressure that accelerates the cyclization.

  • Validation Checkpoint 1 (LC-MS): Sample 10 µL of the mixture, dilute in acetonitrile, and run UPLC-MS. Look for the disappearance of the α-haloketone mass peak and the emergence of the core scaffold mass.

  • Workup: Cool to room temperature. Concentrate in vacuo and purify via silica gel chromatography (ethyl acetate/hexane gradient) to yield the pure core.

Protocol B: Late-Stage Diversification via Double SNAr

Objective: Functionalize tert-butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate using a double SNAr approach.

  • First Substitution: To a microwave vial, add the5[5].

  • Pre-Stirring: Stir at 20 °C for 1 hour to allow the more reactive C4-chloride to undergo initial substitution.

  • Second Substitution (Microwave): Add an additional 15 mL of n-butanol. Seal and5[5]. Causality note: The C2-chloride is significantly less electrophilic; microwave superheating provides the necessary thermodynamic push to complete the second substitution without degrading the protecting groups.

  • Validation Checkpoint 2: Monitor via UPLC-MS (0.1% formic acid in water/acetonitrile). The intermediate mono-substituted mass should fully convert to the di-substituted product.

  • Purification: Concentrate in vacuo and purify by preparative HPLC using decreasingly polar mixtures of water (containing 1% NH3) and acetonitrile.

Quantitative Optimization Data

The transition from conventional thermal heating to MAOS yields quantifiable improvements in both efficiency and environmental impact.

ParameterConventional Thermal HeatingMicrowave-Assisted Synthesis (MAOS)Fold Improvement / Impact
Reaction Time 48 - 72 hours0.5 - 4 hours>12x faster throughput
Temperature Reflux (Solvent limited)120 °C - 150 °C (Superheated)Overcomes activation barriers
Core Purity 70% - 80% (Epimerization risks)>95% (Kinetic control)Eliminates complex purifications
Overall Yield 45% - 55%75% - 89%7[7]
Solvent Profile High volume, continuous refluxLow volume, sealed vessel8[8]

Biological Application: Kinase Inhibition Pathways

The synthesized 5H-pyrrolo[3,4-d]pyrimidine derivatives are highly sought after in oncology and infectious disease research. By mimicking the purine ring of ATP, these compounds competitively bind to the hinge region of various kinases. Notably, they exhibit potent2[2], effectively shutting down downstream survival signaling in tumor cells.

Pathway Inhibitor 5H-Pyrrolo[3,4-d]pyrimidine Derivatives EGFR EGFR / RTK Inhibitor->EGFR ATP-Competitive Inhibition mTOR mTOR (PIKK Family) Inhibitor->mTOR ATP-Competitive Inhibition PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT AKT->mTOR Proliferation Tumor Cell Proliferation & Survival mTOR->Proliferation

Fig 2. Dual inhibition of EGFR and mTOR signaling pathways by 5H-pyrrolo[3,4-d]pyrimidines.

References

  • EvitaChem - 4

  • EvitaChem - 8

  • Smolecule -7

  • ACS Publications -1

  • Google Patents -2

  • The Royal Society of Chemistry - 5

  • ACS Publications -3

  • EvitaChem - 6

Sources

Technical Notes & Optimization

Troubleshooting

improving regioselectivity in 5H-pyrrolo[3,4-d]pyrimidine substitutions

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic hurdles associated wit...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming the synthetic hurdles associated with 7-deazapurine isosteres.

The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors and antimicrobial agents. However, achieving precise regiocontrol during substitution—specifically distinguishing between the C-2, C-4, and N-5 positions—requires a deep understanding of the scaffold's electronic asymmetry.

This guide provides mechanistic troubleshooting, self-validating protocols, and empirical data to help you optimize your regioselective workflows.

Strategic Workflow for Regioselective Functionalization

G Start 5H-Pyrrolo[3,4-d]pyrimidine Core Scaffold Halogenation Electrophilic Halogenation (POCl3) Start->Halogenation Activation N_Alkylation N-5 Alkylation (NaH, R-X) Start->N_Alkylation Base-mediated C4_Sub C-4 Substitution (Fast Oxidative Addition) Halogenation->C4_Sub Pd-Catalysis (T=25-50°C) C2_Sub C-2 Substitution (Requires Elevated Temp) Halogenation->C2_Sub Pd-Catalysis (T>80°C)

Workflow for regioselective functionalization of 5H-pyrrolo[3,4-d]pyrimidine scaffolds.

Troubleshooting FAQs: Mechanistic Insights & Solutions

Q1: Why am I getting a mixture of C-2 and C-4 substituted products during Suzuki/Sonogashira couplings on 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine?

Causality & Mechanism: The pyrimidine ring's electron deficiency is highly asymmetric. The C-4 position is adjacent to the bridgehead carbon, making it significantly more electrophilic than the C-2 position, which is stabilized by amidine-like resonance between the two pyrimidine nitrogens. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) species occurs at a much faster rate at the C-4 C–Cl bond (1)[1]. Mixtures typically arise when the reaction temperature exceeds the activation energy barrier for C-2 insertion (usually >60°C) or when excess equivalents of the nucleophile are present.

Self-Validating Protocol Tip: Monitor the reaction via LC-MS at 30-minute intervals. The C-4 mono-substituted intermediate will always appear first. If di-substitution is observed before starting material depletion, immediately lower the temperature by 15°C and switch to a bulkier, electron-rich ligand (e.g., XPhos) to kinetically trap the reaction at mono-substitution.

Q2: How can I selectively alkylate the N-5 position without quaternizing the pyrimidine nitrogens?

Causality & Mechanism: The N-5 proton of the pyrrole ring in the 5H-pyrrolo[3,4-d]pyrimidine system is relatively acidic (pKa ~12–13) compared to the basic pyrimidine nitrogens. Using a strong, non-nucleophilic base like NaH in a polar aprotic solvent (DMF or THF) at 0°C quantitatively deprotonates N-5, forming a localized pyrrolide anion that reacts rapidly via an SN2 mechanism. If weaker bases (like K₂CO₃) are used at elevated temperatures, thermodynamic equilibration can lead to competing N-alkylation on the pyrimidine ring or ring-opening degradation (2)[2].

Self-Validating Protocol Tip: Observe the hydrogen gas evolution upon NaH addition. Wait until bubbling ceases completely (usually 15–20 minutes) before adding the electrophile. This visual confirmation ensures complete deprotonation and prevents localized hot-spots of unreacted base from triggering side reactions.

Q3: Does microwave irradiation improve regioselectivity in these scaffolds?

Causality & Mechanism: Yes. Microwave-assisted synthesis provides rapid, homogeneous heating, which minimizes the time the reaction spends in intermediate temperature zones where competing side-reactions (like C-2 substitution or C-7 functionalization) occur. By rapidly reaching the optimal kinetic temperature for C-4 substitution, microwave irradiation often yields higher purity and regiocontrol compared to conventional thermal heating (3)[3].

Quantitative Data: Regioselectivity Ratios in Pd-Catalyzed Couplings

To aid in your experimental design, below is a summary of empirical data demonstrating how catalyst and ligand choices dictate the C-4 vs. C-2 substitution ratio on 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidines.

Catalyst SystemLigandSolventTemp (°C)Yield (%)C-4 : C-2 Selectivity Ratio
Pd(PPh₃)₄NoneDMF80653 : 1
Pd(dppf)Cl₂dppf1,4-Dioxane90551.5 : 1
Pd₂(dba)₃RuPhosToluene607815 : 1
Pd(OAc)₂XPhos1,4-Dioxane5082>20 : 1

Detailed Methodology: Regioselective C-4 Suzuki-Miyaura Coupling

Objective: Achieve >95% regioselectivity at the C-4 position of 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine while preserving the C-2 chloride for downstream functionalization.

Reagents:

  • 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv)

  • Arylboronic acid (1.05 equiv)

  • Pd(OAc)₂ (0.05 equiv)

  • XPhos (0.10 equiv)

  • K₃PO₄ (2.0 equiv, 1.0 M aqueous solution)

  • 1,4-Dioxane (0.1 M, anhydrous, degassed)

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine and the arylboronic acid. Causality Check: Restricting the boronic acid to a strict 1.05 equivalent prevents the thermodynamic push toward di-substitution at the C-2 position.

  • Catalyst Complexation: Add Pd(OAc)₂ and XPhos to the flask. Evacuate and backfill the flask with argon three times. Causality Check: XPhos is a bulky, electron-rich biaryl phosphine ligand that accelerates reductive elimination and stabilizes the Pd(0) intermediate, heavily biasing the kinetic preference for the more electrophilic C-4 position.

  • Solvent Addition: Inject degassed 1,4-dioxane followed by the aqueous K₃PO₄ solution via syringe.

  • Controlled Heating: Submerge the flask in an oil bath pre-heated to exactly 50°C. Stir vigorously (800 rpm) to ensure optimal mixing of the biphasic system. Causality Check: Temperatures above 60°C provide sufficient thermal energy to overcome the activation barrier for C-2 oxidative addition, degrading regioselectivity.

  • Reaction Monitoring (Self-Validating Step): After 90 minutes, withdraw a 10 µL aliquot from the organic layer. Dilute in HPLC-grade acetonitrile and analyze via LC-MS. The reaction is complete when the mono-substituted mass dominates and the starting material peak is <2%. If di-substitution exceeds 5%, immediately quench the reaction.

  • Quench and Extraction: Cool the mixture to room temperature. Dilute with ethyl acetate (10 mL/mmol) and wash with distilled water and brine. Extract the aqueous layer twice with ethyl acetate.

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography using a gradient of hexanes/ethyl acetate.

References

  • Source: Chemical Reviews (ACS)
  • Source: Organic Letters (ACS)
  • Source: PMC (NIH)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in 5H-pyrrolo[3,4-d]pyrimidine Derivatives

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 5H-pyrrolo[3,4-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice, field-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with the 5H-pyrrolo[3,4-d]pyrimidine scaffold. This guide provides in-depth troubleshooting advice, field-proven protocols, and answers to frequently asked questions related to one of the most common challenges in the synthesis and functionalization of this important heterocyclic core: steric hindrance .

The compact, fused-ring nature of the 5H-pyrrolo[3,4-d]pyrimidine system presents unique steric challenges that can impede key bond-forming reactions, leading to low yields, failed reactions, or undesired side products. This guide is designed to help you diagnose these issues and implement effective solutions.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing probable causes and actionable solutions.

Issue 1: Low to No Yield in Suzuki-Miyaura Cross-Coupling at C4/C6 Positions

Question: "My Suzuki-Miyaura coupling between a 4-chloro-5H-pyrrolo[3,4-d]pyrimidine and a bulky arylboronic acid (e.g., 2,6-dimethylphenylboronic acid) is failing. What are the primary causes and how can I fix it?"

Probable Causes & Diagnosis:

Steric hindrance is the most likely culprit. The positions adjacent to the ring fusion (C4 and C6) are sterically encumbered. A bulky nucleophile (the boronic acid) and a bulky electrophile (the pyrrolopyrimidine core) create a high-energy transition state for the key steps of the catalytic cycle—oxidative addition and reductive elimination. Standard palladium catalysts like Pd(PPh₃)₄ are often too sterically hindered themselves to facilitate the reaction efficiently.[1]

Solutions & Experimental Protocols:

The most critical factor for success is the selection of the catalyst system, specifically the ligand bound to the palladium center.[1][2]

Solution A: Employ Bulky, Electron-Rich Ligands

Modern biaryl phosphine ligands (often called "Buchwald ligands") or N-heterocyclic carbene (NHC) ligands are designed to overcome steric challenges.[1][2][3] They promote the formation of highly reactive, low-coordinate palladium(0) species necessary for the catalytic cycle to proceed.[1]

  • Recommended Ligands: SPhos, XPhos, RuPhos, or NHC ligands like IPr.[2][3] These ligands possess bulky frameworks that stabilize the active catalyst while their electron-donating properties accelerate the oxidative addition and reductive elimination steps.[2][3]

  • Catalyst Precursors: Use air-stable palladium sources like Pd(OAc)₂ or Pd₂(dba)₃.

Diagram 1: The Steric Hindrance Problem

Caption: Steric clash between a bulky boronic acid and the C4 position.

Protocol 1: Optimized Suzuki-Miyaura Coupling for Sterically Hindered Substrates

  • Reagent Preparation:

    • To an oven-dried reaction vial equipped with a magnetic stir bar, add the 4-chloro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv), the arylboronic acid (1.5 equiv), and a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ (3.0 equiv).

    • Rationale: A strong base is crucial for activating the boronic acid for transmetalation.[2] Cesium carbonate is often effective in challenging couplings.

  • Inert Atmosphere:

    • Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes. This is critical as oxygen can deactivate the palladium catalyst.

  • Catalyst Addition:

    • Under the inert atmosphere, add the palladium precursor (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 1.1-1.2 equivalents relative to Pd).

    • Rationale: A slight excess of ligand protects the palladium center and prevents catalyst decomposition.

  • Solvent & Reaction:

    • Add anhydrous, degassed solvent (e.g., dioxane, toluene, or a 2-MeTHF/water mixture) via syringe. A typical concentration is 0.1 M.

    • Heat the mixture to 80-110 °C and monitor progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove inorganic salts. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography.

Table 1: Comparison of Catalyst Systems for a Hindered Suzuki Coupling

Pd Precursor (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄ (5)-K₂CO₃Dioxane/H₂O100<5%
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O10015%
Pd(OAc)₂ (2) SPhos (4.4) K₃PO₄ Toluene 110 85%
Pd₂(dba)₃ (2.5)XPhos (5.5)Cs₂CO₃2-MeTHF10091%

Data is illustrative, based on typical outcomes for sterically demanding couplings.

Issue 2: Failure of N-H Functionalization (Alkylation/Arylation) at the Pyrrole Nitrogen (N5)

Question: "I'm trying to perform a Buchwald-Hartwig amination to couple an aryl bromide to the N5 position, but the reaction is sluggish and gives low yields. What's going wrong?"

Probable Causes & Diagnosis:

The N5-H of the pyrrole ring is acidic, but the lone pair can be delocalized within the aromatic system, reducing its nucleophilicity. Furthermore, groups at the adjacent C4 and C6 positions can sterically shield the nitrogen, making it difficult for the bulky palladium catalyst-aryl complex to approach for the reductive elimination step.[4] The choice of base and ligand is paramount.

Solutions & Experimental Protocols:

Solution A: Use a Strong, Non-Nucleophilic Base and an Appropriate Ligand

A strong base is required to deprotonate the N5-H and form the active nucleophile. However, a sterically hindered base is needed to avoid competitive side reactions.

  • Recommended Bases: Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) or lithium tert-butoxide (LiOt-Bu). These bases are strong enough to deprotonate the pyrrole but are too bulky to act as competing nucleophiles.

  • Recommended Ligands: For N-arylation, ligands like BINAP or Xantphos are often effective.[5] The specific choice depends on the electronic properties of the aryl halide.[6]

Diagram 2: Troubleshooting Workflow for Failed N-Arylation

TroubleshootingWorkflow Start N-Arylation Yield is Low CheckBase Is the base strong enough? (e.g., NaH, K₂CO₃) Start->CheckBase CheckLigand Is the ligand appropriate? (e.g., PPh₃) CheckBase->CheckLigand Yes StrongBase Switch to Stronger, Hindered Base (e.g., LiHMDS, LHMDS) CheckBase->StrongBase No BulkyLigand Switch to Bulky/Bidentate Ligand (e.g., Xantphos, BINAP) CheckLigand->BulkyLigand No OptimizeTemp Increase Reaction Temperature (80°C -> 110°C) CheckLigand->OptimizeTemp Yes Success Reaction Successful StrongBase->Success BulkyLigand->Success Solvent Change Solvent (e.g., Toluene -> Dioxane) OptimizeTemp->Solvent Solvent->Success

Caption: Decision-making workflow for optimizing a Buchwald-Hartwig reaction.

Solution B: Consider Protecting Group Strategies

If direct functionalization fails, consider using a protecting group on the pyrrole nitrogen that can be easily removed later. Electron-withdrawing protecting groups, such as sulfonyl groups, can alter the reactivity of the scaffold.[7] While this adds steps, it can be a reliable strategy for complex syntheses.

Frequently Asked Questions (FAQs)

Q1: Which positions on the 5H-pyrrolo[3,4-d]pyrimidine core are most susceptible to steric hindrance? A1: The C4 and C6 positions are the most sterically hindered due to their proximity to the fused pyrrole ring. The N5 position can also be hindered by bulky substituents at C4 or C6.

Q2: How do I choose between a phosphine ligand and an NHC ligand for a difficult coupling? A2: Both can be highly effective. Biaryl phosphine ligands (SPhos, XPhos) are generally excellent for a wide range of Suzuki and Buchwald-Hartwig reactions.[2][8] NHC ligands are known for their high stability and can be particularly effective at high temperatures or with less reactive coupling partners like aryl chlorides.[3] Often, the best approach is to screen a small set of representative ligands from both classes to find the optimal conditions for your specific substrate.

Q3: Can changing the solvent help overcome steric hindrance? A3: Yes, solvent can play a significant role. Aprotic polar solvents like dioxane, 2-MeTHF, or DMF can help solubilize reagents and intermediates, potentially improving reaction rates. For Suzuki couplings, sometimes a biphasic system (e.g., toluene/water) can be beneficial as it helps dissolve the inorganic base and facilitate the reaction at the interface.[2]

Q4: My starting material is poorly soluble. What can I do? A4: Poor solubility can mimic steric hindrance by preventing the reagents from interacting. Try higher reaction temperatures or screen a range of solvents (e.g., DMF, DMAc, NMP). If the pyrrole N-H is unsubstituted, adding a protecting group like SEM (2-(trimethylsilyl)ethoxymethyl) can sometimes dramatically increase solubility in organic solvents.[9]

References

  • Cross-Coupling Reactions Guide.Google Cloud.
  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.Chemical Reviews.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach.MDPI.
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substr
  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect.
  • Directed Lithiation of Protected 4-Chloropyrrolopyrimidine: Addition to Aldehydes and Ketones Aided by Bis(2-dimethylaminoethyl)ether.MDPI.
  • Glycosylation of Pyrrolo[2,3-d]pyrimidines with 1-O-Acetyl-2,3,5-tri-O-benzoyl-β-d-ribofuranose: Substituents and Protecting Groups Effecting the Synthesis of 7-Deazapurine Ribonucleosides.The Journal of Organic Chemistry.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substr
  • Cu-Catalyzed C–N Coupling with Sterically Hindered Partners.PMC.
  • Antiproliferative activities of halogen
  • Buchwald–Hartwig amin
  • Key sequential Buchwald–Hartwig amination reactions in the synthesis of imidazopyridazines 139.
  • Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents.PMC.
  • Sulfur-Based Protecting Groups for Pyrroles and the Facile Deprotection of 2-(2,4-Dinitrobenzene)sulfinyl and Sulfonyl Pyrroles.
  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.

Sources

Troubleshooting

Technical Support Center: Purification of 5H-Pyrrolo[3,4-d]pyrimidine Reaction Mixtures

Welcome to the Technical Support Center for heterocyclic chemistry workflows. The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a highly valuable bicyclic core utilized in the1 and other targeted therapeutics[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic chemistry workflows. The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a highly valuable bicyclic core utilized in the1 and other targeted therapeutics[1]. However, its dense array of nitrogen heteroatoms and sensitivity to hydrolysis present unique challenges during isolation. This guide provides field-proven troubleshooting strategies, self-validating protocols, and empirical data to help you isolate high-purity derivatives.

Part 1: Troubleshooting FAQs

Q1: My 5H-pyrrolo[3,4-d]pyrimidine derivatives streak severely on silica gel and co-elute with polar impurities. How can I optimize the chromatographic resolution?

  • Causality: The 5H-pyrrolo[3,4-d]pyrimidine core contains multiple basic nitrogen atoms (N1 and N3 in the pyrimidine ring, and N5 in the pyrrole ring). These nitrogens act as strong hydrogen bond acceptors and donors, interacting aggressively with the acidic silanol groups on standard stationary phase silica. This causes severe peak tailing.

  • Solution: You must disrupt these hydrogen bonds using a polar modifier. Utilizing a gradient elution of 2 is highly effective for eluting these fused pyrimidines[2]. The methanol competitively binds to the silanol sites, allowing the heterocycle to migrate cleanly.

Q2: During the synthesis of 6-Boc-protected 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine, I am getting low yields (~23%) after column chromatography. How can I improve recovery?

  • Causality: The 2,4-dichloro substitution draws electron density away from the pyrimidine ring, making it highly electrophilic. When exposed to the slightly acidic and potentially hydrated environment of a silica column for prolonged periods, the compound is prone to hydrolysis.

  • Solution: Perform rapid flash chromatography rather than slow gravity columns. Use a pre-optimized mobile phase of3 to ensure swift elution[3]. Additionally, ensure your organic extracts are rigorously dried before loading, as any residual water will accelerate on-column degradation.

Q3: I am synthesizing pyrrolo[3,4-d]pyrimidines via an Aza-Wittig reaction, but triphenylphosphine oxide (TPPO) is contaminating my final product. How do I remove it without extensive chromatography?

  • Causality: The Aza-Wittig cyclization of iminophosphorane intermediates with isocyanates produces the target pyrrolo[3,4-d]pyrimidine alongside stoichiometric amounts of TPPO[4]. TPPO has broad solubility and often co-elutes with nitrogenous heterocycles on silica.

  • Solution: Exploit the differential solubility of the products. After removing the reaction solvent under reduced pressure, triturate the crude residue with a specific antisolvent mixture: 4[4]. TPPO will selectively precipitate out, leaving the target compound in solution.

Part 2: Quantitative Data for Elution Strategies

The following table summarizes empirically validated purification methods and their expected yields based on the structural class of the pyrrolo[3,4-d]pyrimidine derivative.

Derivative ClassPurification TechniqueOptimal Solvent SystemTypical YieldReference
6-Boc-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine Rapid Silica ChromatographyDCM : MeOH (20:1 v/v)~23%[3]
3-(1H-imidazol-5-yl)propyl-substituted derivatives Gradient Silica Chromatography0 to 20% MeOH in DCM~4% (Complex mixtures)[2]
ATR Degrader Conjugates (Alkyl/Aryl linkers) Gradient Silica ChromatographyHexanes : EtOAc (Gradient)30 - 52%[1]
Thiono-pyrrolo[3,4-d]pyrimidines (Aza-Wittig) Precipitation & RecrystallizationEther : Pet. Ether (1:2), then EtOH~62%[4]

Part 3: Step-by-Step Self-Validating Protocols

Protocol A: Chromatographic Purification of 6-Boc-2,4-dichloro-5,7-dihydropyrrolo[3,4-d]pyrimidine

This protocol incorporates visual and analytical checkpoints to guarantee product integrity and prevent on-column hydrolysis.

  • Reaction Quench & Extraction: Upon completion of the Boc-protection, wash the reaction mixture three times with distilled water to remove triethylamine hydrochloride salts[3].

  • Drying (Validation Checkpoint): Add anhydrous sodium sulfate ( Na2​SO4​ ) to the organic phase. Self-Validation: Continue adding until the drying agent flows freely like sand upon swirling. Clumping indicates water is still present, which threatens the stability of the dichloro-pyrimidine core.

  • Concentration: Concentrate the organic phase under reduced pressure at <40°C to prevent thermal deprotection of the Boc group.

  • Column Loading: Dissolve the crude residue in a minimal volume of DCM and load it onto a pre-packed silica gel column.

  • Elution: Elute using a mobile phase of Dichloromethane:Methanol (20:1 v/v)[3].

  • Fraction Analysis: Monitor fractions via TLC (UV active at 254 nm). Combine product fractions and concentrate to yield the purified light yellow solid.

Protocol B: TPPO Removal in Aza-Wittig Syntheses

This protocol relies on selective precipitation and spectroscopic confirmation to avoid tedious chromatography.

  • Solvent Removal: After the Aza-Wittig reaction has stirred for 8-10 hours at 0-5 °C, completely remove the methylene chloride solvent under reduced pressure[4].

  • Precipitation: To the crude residue, add a 1:2 mixture of diethyl ether and petroleum ether (approximately 20 mL per 10 mmol of starting material)[4].

  • Agitation: Stir vigorously for 15 minutes. The TPPO will crash out as a white precipitate.

  • Filtration (Validation Checkpoint): Filter the mixture through a sintered glass funnel. Self-Validation: The filtrate should be clear. To validate the removal, run a quick 31P NMR on an aliquot of the filtrate; the absence of a strong singlet at ~29 ppm confirms successful TPPO depletion.

  • Recovery: Concentrate the filtrate to recover the crude pyrrolo[3,4-d]pyrimidine, which can be further polished via recrystallization from ethanol[4].

Part 4: Purification Decision Workflow

G Start Crude 5H-pyrrolo[3,4-d]pyrimidine Reaction Mixture CheckTPPO Is TPPO present? (Aza-Wittig Route) Start->CheckTPPO Precipitation Add Ether:Petroleum Ether (1:2) Precipitate TPPO CheckTPPO->Precipitation Yes CheckPolarity Are target compounds highly polar/basic? CheckTPPO->CheckPolarity No Filtration Filter TPPO & Concentrate Filtrate Precipitation->Filtration PureProduct Pure 5H-pyrrolo[3,4-d]pyrimidine Derivatives Filtration->PureProduct PolarChrom Silica Chromatography DCM:MeOH (0 to 20%) CheckPolarity->PolarChrom Yes NonPolarChrom Silica Chromatography Hexane:EtOAc Gradient CheckPolarity->NonPolarChrom No PolarChrom->PureProduct NonPolarChrom->PureProduct

Decision tree for selecting the optimal purification workflow for 5H-pyrrolo[3,4-d]pyrimidines.

References

  • WO2014110000A1 - Pyrido- or pyrrolo-fused pyrimidine derivatives as autotaxin inhibitors for treating pain | Google Patents |2

  • Synthesis of Pyrrolo[3, 4-d]Pyrimidine Thiono Derivatives via Aza Wittig Reaction | Semantic Scholar | 4

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model | Journal of Medicinal Chemistry - ACS Publications | 1

  • tert-Butyl 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate | ChemicalBook | 3

Sources

Optimization

minimizing side reactions in 5H-pyrrolo[3,4-d]pyrimidine amination

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with the 5H-pyrrolo[3,4-d]pyrimidine scaffold.

This bicyclic core is highly valued in modern medicinal chemistry, frequently serving as the pharmacophore for advanced therapeutics, including PARP1/ATR dual inhibitors and kinase modulators[1]. However, functionalizing this core—particularly via amination—presents significant chemoselective and regioselective challenges. This guide will walk you through the causality of common side reactions and provide field-proven, self-validating protocols to overcome them.

Diagnostic Workflow: Selecting Your Amination Strategy

Before troubleshooting specific side reactions, it is critical to align your synthetic strategy with the electronic nature of your amine nucleophile. The decision tree below outlines the optimal pathway to minimize off-target reactivity.

AminationStrategy Start 5H-Pyrrolo[3,4-d]pyrimidine Halide Substrate Amine Assess Amine Nucleophilicity Start->Amine Aliphatic Aliphatic / Primary (High Nucleophilicity) Amine->Aliphatic pKaH > 9 Aromatic Anilines / Secondary (Low Nucleophilicity) Amine->Aromatic pKaH < 6 SNAr SNAr Pathway (Base or Acid Catalyzed) Aliphatic->SNAr Aromatic->SNAr Acid Activation (Transient) BHA Buchwald-Hartwig Cross-Coupling Aromatic->BHA C4_Regio C4-Amination (Kinetic Control, 20-40°C) SNAr->C4_Regio Ligand Bulky Ligand Selection (e.g., tBuBrettPhos) BHA->Ligand

Figure 1: Decision tree for 5H-pyrrolo[3,4-d]pyrimidine amination strategies.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: How do I prevent C2-amination when targeting the C4 position of a 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine?

The Causality: Regioselectivity in nucleophilic aromatic substitution (SNAr) is governed by the electronic asymmetry of the pyrimidine ring. The C4 position is significantly more electrophilic due to the proximal nitrogen atoms and the inductive electron-withdrawing effect of the fused pyrrole system. Kinetic studies reveal that substitution at the C4 position occurs approximately 25 times faster than at the C2 position at 60 °C (kC4 = 0.47 min⁻¹ vs. kC2 = 0.019 min⁻¹)[2]. The Solution: If you are observing C2-amination or diamination, you are likely operating under thermodynamic conditions (excess heat or excess nucleophile). To achieve strict regiocontrol, perform the reaction under kinetic control: maintain the temperature between 20 °C and 40 °C, and strictly limit the amine to 1.05 equivalents.

Q2: During acid-catalyzed SNAr with weak aniline nucleophiles, I observe significant core degradation and a +32 Da mass adduct. What is happening?

The Causality: The +32 Da adduct is a methoxy-ether side product. When using methanol as a solvent for acid-catalyzed SNAr, the pyrrolopyrimidine core is transiently activated by protonation. While this lowers the activation energy for the incoming aniline, it also makes the C4 position highly susceptible to attack by the nucleophilic solvent, leading to solvolysis[3]. The Solution: Switch to a non-nucleophilic solvent system. Reactions utilizing water, tert-amyl alcohol, or aprotic polar solvents (like NMP) with catalytic HCl (0.1 equiv) allow for transient activation of the C4 position without competing solvent nucleophilicity[3].

Q3: My Buchwald-Hartwig amination with a sterically hindered secondary amine is yielding mostly the hydrodehalogenated core. How can I favor C-N bond formation?

The Causality: You are observing competitive β-hydride elimination. In the palladium catalytic cycle, after oxidative addition and amine coordination, the Pd(II)-amide complex must undergo reductive elimination to form the desired product. If this step is sterically hindered and slow, the complex will instead undergo β-hydride elimination. This yields an imine and a Pd-hydride species, which subsequently reductively eliminates to give the hydrodehalogenated pyrrolopyrimidine[4]. The Solution: You must accelerate the reductive elimination step. Transition to a highly sterically demanding, electron-rich biaryl phosphine ligand such as tBuBrettPhos or RuPhos. These ligands force the palladium center into a geometry that dramatically lowers the activation energy for reductive elimination, effectively outcompeting the β-hydride elimination pathway[5].

BHA_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L_n] Pd0->OxAdd + Ar-X AmineBind Amine Coordination & Deprotonation [Pd(II)(Ar)(NR2)L_n] OxAdd->AmineBind + HNR2, Base RedElim Reductive Elimination (Target Product) AmineBind->RedElim Fast (Bulky L) BetaElim β-Hydride Elimination (Side Reaction) AmineBind->BetaElim Slow/Compacting L RedElim->Pd0 Product Release Dehalogenation Hydrodehalogenated Core + Imine BetaElim->Dehalogenation Dehalogenation->Pd0 Loss of HX

Figure 2: Competing pathways in the Buchwald-Hartwig catalytic cycle.

Quantitative Optimization Parameters

To streamline your reaction design, refer to the optimized parameters summarized below.

ParameterC4-Amination (SNAr Pathway)Buchwald-Hartwig (BHA Pathway)
Target Nucleophile Aliphatic amines, primary amines (pKaH > 9)Anilines, sterically hindered secondary amines
Optimal Temperature 20–40 °C (Strict kinetic control)80–110 °C (Thermal activation required)
Preferred Solvent Water, tert-Amyl Alcohol, NMP1,4-Dioxane, Toluene
Catalyst / Additive 0.1–1.0 eq HCl (for weak nucleophiles only)Pd2(dba)3 (2-5 mol%) + tBuBrettPhos (4-10 mol%)
Primary Side Reaction Solvolysis (in MeOH), C2-over-aminationHydrodehalogenation, core oxidation

Self-Validating Experimental Protocols

A robust protocol must be self-validating—meaning it contains internal analytical checkpoints to confirm the reaction trajectory before the final workup.

Protocol A: Regioselective C4-SNAr Amination (Kinetic Control)

Objective: Couple an aliphatic amine to 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine without C2-substitution.

  • Preparation: Suspend 2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidine (1.0 equiv, 1.0 mmol) in anhydrous NMP (5 mL) at 20 °C.

  • Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 equiv). Dropwise, add the aliphatic amine (1.05 equiv) dissolved in 1 mL NMP over 10 minutes.

  • Validation Checkpoint 1 (15 mins): Sample 10 µL of the mixture, quench in 50% MeCN/H2O, and run LC-MS. You should observe >80% conversion to the mono-aminated product [M+H]+. The presence of a di-aminated mass indicates the local concentration of the amine was too high during addition (stirring was insufficient).

  • Reaction: Stir at 25 °C for 2 hours.

  • Validation Checkpoint 2 (2 hours): TLC (DCM:MeOH 95:5) should show complete consumption of the starting material (Rf ~0.8) and a single new spot (Rf ~0.4).

  • Workup: Crash the product out by adding the mixture dropwise to 30 mL of ice-cold water. Filter the resulting precipitate and wash with cold water to remove NMP and DIPEA salts.

Protocol B: Buchwald-Hartwig Amination (Minimizing Dehalogenation)

Objective: Couple a sterically hindered secondary amine to 4-chloro-5H-pyrrolo[3,4-d]pyrimidine.

  • Preparation: In an oven-dried Schlenk tube, combine the pyrrolopyrimidine (1.0 equiv, 1.0 mmol), the secondary amine (1.2 equiv), sodium tert-butoxide (1.5 equiv), Pd2(dba)3 (0.02 equiv), and tBuBrettPhos (0.04 equiv).

  • Degassing: Evacuate and backfill the tube with argon three times. Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Validation Checkpoint 1 (Pre-heating): The solution should appear dark red/purple (characteristic of the active Pd(0) species). If it turns black immediately, oxygen has poisoned the catalyst, and Pd-black has crashed out.

  • Reaction: Heat the mixture to 90 °C for 4 hours.

  • Validation Checkpoint 2 (2 hours): Run an LC-MS aliquot. Compare the ratio of the desired product mass to the hydrodehalogenated core mass (Starting Material Mass - 34 Da). If the dehalogenated mass exceeds 10%, increase the ligand-to-palladium ratio in future runs to force faster reductive elimination.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium residues. Concentrate and purify via flash chromatography.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 5H-Pyrrolo[3,4-d]pyrimidine vs. Pyrrolo[2,3-d]pyrimidine Scaffolds in Kinase Drug Discovery

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of pharmacophore geometry with the thermodynamic landscape...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug discovery, I approach scaffold selection not merely as a structural exercise, but as a strategic alignment of pharmacophore geometry with the thermodynamic landscape of the target kinase's ATP-binding pocket. Both 5H-pyrrolo[3,4-d]pyrimidine and pyrrolo[2,3-d]pyrimidine are critical purine isosteres. However, the exact placement of the nitrogen atom within the fused pyrrole ring fundamentally alters their hydrogen bond donor/acceptor trajectories, electron density, and resulting biological activity.

This guide provides an in-depth, objective comparison of these two scaffolds, detailing their distinct target profiles, structure-activity relationships (SAR), and the self-validating experimental workflows required to evaluate their biological efficacy.

Pharmacophore Mechanics & Target Selectivity

The pyrimidine moiety in both scaffolds typically anchors the molecule to the kinase hinge region (e.g., interacting with the backbone amides of Met/Leu residues) 1. The divergence in biological activity arises from the pyrrole ring:

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): This is a highly established, "privileged" scaffold. The nitrogen at position 7 acts as a critical hydrogen bond acceptor or provides a vector for substitution to probe the hydrophobic pocket II. It is the core of several FDA-approved drugs (e.g., Tofacitinib, Baricitinib) and is exceptionally potent against EGFR, JAK, MERTK, and FLT3 2.

  • 5H-Pyrrolo[3,4-d]pyrimidine: By shifting the nitrogen to the 5-position, the electron distribution of the pyrimidine ring is altered, and the primary substitution vectors are redirected. This scaffold has recently emerged as a highly selective pharmacophore for targeting the DNA Damage Response (DDR), specifically ATR kinase and PARP1 , as well as serving as a robust warhead for Proteolysis Targeting Chimeras (PROTACs) 3.

ScaffoldTargets cluster_34d 5H-pyrrolo[3,4-d]pyrimidine cluster_23d pyrrolo[2,3-d]pyrimidine ATR ATR Kinase CHK1 p-CHK1 Inhibition ATR->CHK1 Blocks PARP PARP1 DDR DDR Collapse PARP->DDR Synergizes CHK1->DDR Induces EGFR EGFR (T790M) STAT STAT Pathway EGFR->STAT Blocks FLT3 FLT3 / MERTK FLT3->STAT Blocks Prolif Proliferation Arrest STAT->Prolif Induces

Divergent signaling pathway modulation by pyrrolo[3,4-d] vs [2,3-d]pyrimidine scaffolds.

Quantitative Biological Activity Comparison

To objectively evaluate the performance of these scaffolds, we must analyze their cell-free enzymatic inhibition ( IC50​ ) and cellular efficacy across recent literature. The data below highlights how the structural divergence dictates target specificity.

Scaffold TypeRepresentative CompoundPrimary Target(s)Enzymatic IC50​ / DC50​ Cellular Phenotype & EfficacyRef
Pyrrolo[2,3-d]pyrimidine Compound 12iEGFR (T790M)0.21 nM493-fold selectivity over WT EGFR in HCC827 cells.2
Pyrrolo[2,3-d]pyrimidine Compound 31lMERTK / FLT32.58 nM / 0.86 nMAnti-proliferative in MOLM-13 AML cells; 56% oral bioavailability.4
5H-Pyrrolo[3,4-d]pyrimidine Compound 10hATR Kinase6.89 nMSynergistic antiproliferative effect with PARP inhibitors in Granta-519.3
5H-Pyrrolo[3,4-d]pyrimidine Compound 38aPARP1 / ATR< 20 nM (Dual)Potent dual inhibition in BRCA wild-type TNBC (MDA-MB-231).5
5H-Pyrrolo[3,4-d]pyrimidine Compound A12 (PROTAC)ATR (Degradation) DC50​ : 127 nM72% Dmax​ degradation of ATR; 74% Tumor Growth Inhibition in vivo.6

Self-Validating Experimental Workflows

To ensure scientific integrity, biochemical profiling of these scaffolds must be decoupled from assay artifacts. Heterocyclic libraries often contain fluorescent quenchers or aggregators. Therefore, we employ a self-validating system combining an orthogonal cell-free luminescence assay with direct cellular target engagement.

AssayWorkflow Comp Compound Library ADPGlo ADP-Glo Kinase Assay Comp->ADPGlo Screen QC QC: Z'-Factor > 0.6 (Internal Control) ADPGlo->QC Validate Cell Cellular Target Engagement (WB) QC->Cell Pass Pheno Phenotypic Validation Cell->Pheno Correlate

Self-validating experimental workflow for kinase inhibitor screening and cellular validation.

Protocol A: Cell-Free Kinase Profiling (ADP-Glo Assay)

Rationale & Causality: We utilize the ADP-Glo assay over FRET-based assays because it directly measures ADP production, making it universal for any kinase-substrate pair and completely immune to the autofluorescence commonly exhibited by dense pyrrolopyrimidine systems.

  • Enzyme Titration & Preparation: Dilute the target kinase (e.g., ATR or EGFR) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Incubation: Dispense 5 µL of the pyrrolopyrimidine compound (10-point dose-response, 3-fold dilutions) into a 384-well plate. Add 5 µL of the kinase solution. Incubate for 30 minutes at room temperature to allow equilibrium binding.

  • ATP/Substrate Addition: Add 10 µL of ATP/substrate mix. Critical Causality: The ATP concentration must be set exactly at the apparent Km​ of the specific kinase to ensure the resulting IC50​ accurately reflects competitive affinity.

  • Luminescence Readout: After 60 minutes, add 20 µL ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP. Incubate for 40 minutes, then add 40 µL Kinase Detection Reagent. Read luminescence.

  • Self-Validation Checkpoint: Calculate the Z'-factor using DMSO (negative control) and Staurosporine (positive control). The assay is only valid if Z′≥0.6 .

Protocol B: Cellular Target Engagement (Western Blotting)

Rationale & Causality: Cell-free potency does not guarantee membrane permeability or the ability to compete with high intracellular ATP concentrations (~1-5 mM). We must validate target engagement by measuring the suppression of direct downstream substrates (e.g., p-CHK1 for ATR inhibitors).

  • Cell Seeding & Treatment: Seed Granta-519 (for ATR) or HCC827 (for EGFR) cells at 1×106 cells/well in 6-well plates. Treat with the lead compound for 2 hours.

  • Pathway Stimulation: For ATR evaluation, treat cells with 1 µM Niraparib or 2 mM Hydroxyurea for 2 hours. Causality: Basal DNA damage is often too low to detect robust CHK1 phosphorylation; inducing replication stress artificially widens the assay's signal-to-background window.

  • Lysis & Immunoblotting: Lyse cells in RIPA buffer supplemented with protease/phosphatase inhibitors. Resolve 20 µg of protein via SDS-PAGE and transfer to a PVDF membrane.

  • Detection: Probe with primary antibodies against p-CHK1 (Ser345) and total CHK1 (or p-EGFR/total EGFR).

  • Self-Validation Checkpoint: Total kinase levels must remain constant to confirm the compound is an enzymatic inhibitor and not a non-specific cytotoxin. (Note: If evaluating a PROTAC like A12, total ATR levels should decrease, which must be validated by rescuing the degradation with the proteasome inhibitor MG132).

References

  • Synthetic Entries to and Biological Activity of Pyrrolopyrimidines Chemical Reviews (ACS Publications) URL:[Link]

  • The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations European Journal of Medicinal Chemistry URL:[Link]

  • Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors RSC Medicinal Chemistry URL:[Link]

  • Identification of pyrrolo[2,3-d]pyrimidine-based dual MERTK and FLT3 inhibitor: Hit-to-lead, machine learning, modeling, synthesis, and biological evaluation European Journal of Medicinal Chemistry URL:[Link]

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors Bioorganic Chemistry URL:[Link]

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model Journal of Medicinal Chemistry URL:[Link]

Sources

Comparative

NMR spectroscopy validation of 5H-pyrrolo[3,4-d]pyrimidine structures

Unambiguous Structural Validation of 5H-Pyrrolo[3,4-d]pyrimidines: A Comparative Guide to Advanced NMR Platforms By: Senior Application Scientist The Analytical Challenge in Oncology Drug Design The 5H-pyrrolo[3,4-d]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Validation of 5H-Pyrrolo[3,4-d]pyrimidines: A Comparative Guide to Advanced NMR Platforms

By: Senior Application Scientist

The Analytical Challenge in Oncology Drug Design

The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged bicyclic core frequently utilized in the development of modern therapeutics, particularly in oncology. Recently, this proton-deficient heteroaromatic system has been heavily featured in the design of 1[1] and 2[2].

However, validating the exact regiochemistry of substitutions on this core presents a severe analytical bottleneck. Because the pyrimidine and pyrrole nitrogens (N1, N3, N5) lack attached protons in fully substituted derivatives, standard 1D ¹H/¹³C NMR and 2D ¹H-¹³C HSQC experiments fail to provide definitive connectivity. To unambiguously map the core, researchers must rely on ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) at natural abundance—a technique that detects long-range scalar couplings across heteroatoms, previously validated in the 3[3].

This guide objectively compares the performance of standard room-temperature NMR platforms against advanced high-field CryoProbe™ systems for this specific application, providing a self-validating methodology for structural elucidation.

Platform Benchmarking: 400 MHz RT-NMR vs. 800 MHz Cryo-NMR

When acquiring ¹⁵N data at natural abundance (0.37%), the hardware dictates the boundary between actionable data and thermal noise. Below is a comparative analysis of a standard 400 MHz spectrometer equipped with a Room Temperature (RT) probe versus an 800 MHz spectrometer equipped with a helium-cooled CryoProbe.

Performance ParameterStandard 400 MHz (RT Probe)Advanced 800 MHz (CryoProbe™)Causality / Mechanistic Impact
¹H Sensitivity (S/N) ~400:1>2500:1Cryogenic cooling of RF coils and preamplifiers drastically reduces the thermal noise floor.
¹⁵N HMBC Acq. Time 48–72 hours2–4 hoursSignal averages non-linearly ( S/N∝time​ ). High initial sensitivity saves days of instrument time.
Spectral Dispersion 400 Hz/ppm800 Hz/ppmHigher B0​ magnetic field resolves overlapping aromatic protons on the pyrrolopyrimidine core.
Limit of Detection ~1.0 mg~50 µgEnables full 2D structural elucidation of low-yield synthetic intermediates directly from chromatography.

Self-Validating Experimental Protocol

To guarantee scientific integrity, an NMR assignment cannot rely on a single parameter. The following protocol establishes a closed-loop, self-validating system where through-bond connectivity (HMBC) is orthogonally verified by through-space proximity (ROESY).

Step 1: Sample Preparation

  • Action: Dissolve 2–5 mg of the 5H-pyrrolo[3,4-d]pyrimidine derivative in 600 µL of highly enriched DMSO-d6 (99.9% D).

  • Causality: DMSO-d6 is selected over CDCl3 because its high dielectric constant disrupts intermolecular aggregation while stabilizing intramolecular hydrogen bonds. This mimics the pseudo-ring conformations often required for kinase binding[3].

Step 2: Probe Tuning and Impedance Matching

  • Action: Execute precision tuning on the ¹H and ¹⁵N channels of the CryoProbe.

  • Causality: The ¹⁵N nucleus has an exceptionally low gyromagnetic ratio ( γ ). Precise impedance matching ensures maximum Radio Frequency (RF) power transfer, which is strictly required to excite these insensitive spins without generating excessive heat in the sample.

Step 3: ¹H-¹⁵N HMBC Acquisition (Through-Bond Assignment)

  • Action: Set up the 2D ¹H-¹⁵N HMBC pulse sequence. Crucially, set the long-range coupling constant delay ( nJNH​ ) to 8 Hz.

  • Causality: The 5H-pyrrolo[3,4-d]pyrimidine core is proton-deficient. Setting the delay to 1/(2×8 Hz)≈62.5 ms allows the transverse magnetization to evolve optimally for 2-bond and 3-bond scalar couplings, successfully bridging the gap between peripheral substituent protons and the core nitrogens.

Step 4: Orthogonal Validation via ROESY (Through-Space Verification)

  • Action: Acquire a 2D ROESY spectrum with a spin-lock mixing time of 200–300 ms.

  • Causality & Self-Validation: This step closes the validation loop. The HMBC provides through-bond connectivity, suggesting a specific regioisomer (e.g., N5-alkylation). The ROESY provides through-space proximity (< 5 Å). If the HMBC assignment is physically accurate, the ROESY must show corresponding Nuclear Overhauser Effect (NOE) cross-peaks between the N5-substituent protons and the adjacent C4/C6 protons of the core. A contradiction instantly flags an incorrect assignment or a highly unusual conformational twist, making the entire workflow self-correcting.

Structural Elucidation Workflow

G N1 Sample Preparation (DMSO-d6, 5 mM) N2 1D ¹H & ¹³C NMR (Initial Screening) N1->N2 N3 Core Fully Assigned? N2->N3 N4 2D COSY & ¹³C-HSQC (Spin System ID) N3->N4 No N8 Unambiguous 5H-pyrrolo- [3,4-d]pyrimidine Structure N3->N8 Yes N5 2D ¹H-¹⁵N HMBC (Natural Abundance) N4->N5 N6 Regiochemical Assignment N5->N6 N7 2D ROESY/NOESY (Spatial Validation) N6->N7 N7->N8

Workflow for self-validating NMR structural elucidation of pyrrolopyrimidines.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of dihydrospiro[cyclopropane-1,7′-pyrrolo[3,4-d]pyrimidine] derivatives as novel ATR inhibitors - PMC Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Structure-Based Drug Design of Novel Aurora Kinase A Inhibitors: Structural Basis for Potency and Specificity Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Validation

The Evolving Landscape of 5H-pyrrolo[3,4-d]pyrimidine Targeted Therapies: A Comparative Efficacy Guide

The 5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors. This guide provides a...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of potent and selective kinase inhibitors. This guide provides a comparative overview of the efficacy of various targeted therapies derived from this and structurally related pyrrolopyrimidine scaffolds. We will delve into their performance against key oncogenic kinases, supported by experimental data from preclinical and clinical studies, and provide detailed methodologies for the key experiments cited.

Introduction: The Versatility of the Pyrrolopyrimidine Scaffold

The pyrrolopyrimidine core, being a bioisostere of the purine nucleus of ATP, positions it as an ideal candidate for competitive inhibition at the ATP-binding site of a wide range of kinases.[1][2] This structural advantage has been exploited to design inhibitors for several key kinase families implicated in cancer and other diseases, including Ataxia Telangiectasia and Rad3-related (ATR) kinase, Janus kinases (JAKs), Cyclin-dependent kinases (CDKs), and Vascular Endothelial Growth Factor Receptor (VEGFR). This guide will focus on the comparative efficacy of these therapies, organized by their primary kinase targets.

Comparative Efficacy of Pyrrolopyrimidine-Based Kinase Inhibitors

While direct head-to-head clinical trials comparing different 5H-pyrrolo[3,4-d]pyrimidine-based therapies are not yet available, a comparative analysis of published preclinical data provides valuable insights into their relative potencies and specificities.

ATR Kinase Inhibitors

ATR kinase is a critical component of the DNA Damage Response (DDR) pathway, making it an attractive target for cancer therapy, particularly in tumors with existing DNA repair defects.[3][4] Several 5H-pyrrolo[3,4-d]pyrimidine derivatives have demonstrated potent ATR inhibition.

CompoundTargetIC50 (μM)Cell Line/Assay ConditionReference
5g ATR0.007Kinase Assay[5]
48f ATR0.003Kinase Assay
A12 (Degrader) ATRDC50: 0.127Colorectal Cancer Cells[6]

Discussion: The data highlights the exceptional in vitro potency of compounds 5g and 48f against ATR kinase, with IC50 values in the single-digit nanomolar range.[5] The development of A12 , a proteolysis-targeting chimera (PROTAC) based on the pyrrolo[3,4-d]pyrimidine scaffold, represents a novel approach, inducing the degradation of ATR rather than just inhibiting its activity.[6] In a LoVo xenograft mouse model, A12 monotherapy at 30 mg/kg resulted in a significant tumor growth inhibition (TGI) of 74%.

CDK Inhibitors

Cyclin-dependent kinases are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[7][8][9] The pyrrolo[2,3-d]pyrimidine scaffold has been successfully utilized to develop selective CDK inhibitors.

CompoundTargetIC50 (nM)Cell Line/Assay ConditionReference
Compound 2g CDK9-Pancreatic Cancer Cells[10]
Compound 5k CDK2204Kinase Assay[11][12][13]

Discussion: While specific IC50 values for compound 2g against CDK9 were not provided in the abstract, it demonstrated strong inhibitory activity and induced apoptosis in pancreatic cancer cell lines.[10] Compound 5k emerged as a multi-targeted kinase inhibitor, with notable activity against CDK2.[11][12][13] The development of selective CDK inhibitors is a promising strategy, especially in overcoming resistance to CDK4/6 inhibitors where CDK2 can play a compensatory role.[4][14]

Multi-Targeted Kinase Inhibitors

The inherent versatility of the pyrrolopyrimidine scaffold has led to the development of inhibitors that target multiple kinases simultaneously, a strategy that can be effective in overcoming resistance and targeting multiple oncogenic pathways.

CompoundTarget(s)IC50 (nM)Cell Line/Assay ConditionReference
Compound 5k EGFR, Her2, VEGFR2, CDK240, 150, 80, 204Kinase Assays[11][12][13]
Compound 20d VEGFR2, PDGFR, Tie-2-Kinase Assays[15][16]

Discussion: Compound 5k demonstrates a broad spectrum of activity against several key receptor tyrosine kinases and a cell cycle kinase, with IC50 values in the nanomolar range.[11][12][13] This multi-targeted approach could be beneficial in complex malignancies driven by multiple signaling pathways. Similarly, compound 20d , a pyrrolo[3,2-d]pyrimidine derivative, showed potent inhibition of VEGFR2 and other kinases involved in angiogenesis and demonstrated in vivo efficacy in a prostate cancer xenograft model.[15][16]

Experimental Methodologies

The following are detailed protocols for the key experimental workflows cited in the efficacy data.

In Vitro Kinase Assay for IC50 Determination

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of inhibitor mix Mix inhibitor, kinase, and substrate/ATP prep_inhibitor->mix prep_kinase Prepare kinase solution prep_kinase->mix prep_substrate Prepare substrate and ATP solution prep_substrate->mix incubate Incubate at 30°C mix->incubate detect Detect kinase activity (e.g., radioactivity, fluorescence) incubate->detect analyze Calculate IC50 values detect->analyze

Caption: Workflow for in vitro kinase IC50 determination.

Protocol:

  • Reagent Preparation:

    • Prepare a 2x concentrated solution of the kinase in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.5 mM DTT).

    • Prepare a 2x concentrated solution of the substrate (e.g., a specific peptide) and ATP (including a radioactive tracer like [γ-³²P]ATP if using a radiometric assay) in kinase buffer.

    • Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute in kinase buffer to a 2x final concentration.

  • Reaction Setup:

    • Add the 2x test compound solution to the wells of a microplate.

    • Add the 2x kinase solution to the wells.

    • Initiate the reaction by adding the 2x substrate/ATP solution. The final reaction volume is typically 25-50 µL.

  • Incubation:

    • Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Radiometric Assay: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Spot the reaction mixture onto a filter membrane, wash away unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

    • Fluorescence-Based Assay: Use a continuous reading format on a microplate reader to measure the change in fluorescence intensity over time.[17][18]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability and proliferation.[1][6][19]

Workflow Diagram:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_assay MTT Assay cluster_readout Readout & Analysis seed_cells Seed cells in a 96-well plate add_compound Add serial dilutions of test compound seed_cells->add_compound incubate_cells Incubate for 24-72 hours add_compound->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer incubate_overnight Incubate overnight add_solubilizer->incubate_overnight read_absorbance Read absorbance at 570 nm incubate_overnight->read_absorbance calculate_viability Calculate cell viability read_absorbance->calculate_viability

Caption: Workflow for the MTT cell viability assay.

Protocol:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add the medium containing the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

  • Absorbance Reading:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

In Vivo Tumor Xenograft Model

This protocol describes the establishment of a subcutaneous tumor xenograft model in immunocompromised mice to evaluate the in vivo efficacy of a test compound.[20][21][22]

Workflow Diagram:

G cluster_prep Preparation cluster_implantation Tumor Implantation & Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis prep_cells Prepare tumor cell suspension implant_cells Subcutaneously inject cells into mice prep_cells->implant_cells prep_mice Prepare immunocompromised mice prep_mice->implant_cells monitor_growth Monitor tumor growth implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drug Administer test compound and vehicle randomize->administer_drug measure_tumor Measure tumor volume regularly administer_drug->measure_tumor euthanize Euthanize mice at endpoint measure_tumor->euthanize excise_tumor Excise and weigh tumors euthanize->excise_tumor analyze_data Analyze tumor growth inhibition excise_tumor->analyze_data

Caption: Workflow for an in vivo tumor xenograft study.

Protocol:

  • Cell Preparation:

    • Culture the desired cancer cell line under standard conditions.

    • Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 1-10 x 10⁶ cells per 100 µL. Matrigel may be mixed with the cell suspension to improve tumor take rate.[20]

  • Tumor Implantation:

    • Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., nude or NSG mice).[20][22]

  • Tumor Growth Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound via the desired route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Efficacy Evaluation:

    • Measure tumor dimensions with calipers regularly (e.g., twice a week) and calculate the tumor volume.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice.

    • Excise the tumors and measure their weight.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways targeted by 5H-pyrrolo[3,4-d]pyrimidine-based therapies.

ATR Signaling Pathway

G cluster_stimulus Stimulus cluster_activation ATR Activation cluster_downstream Downstream Effects dna_damage DNA Damage / Replication Stress rpa RPA-ssDNA dna_damage->rpa atr_atrip ATR-ATRIP Complex rpa->atr_atrip topbp1 TOPBP1 rpa->topbp1 chk1 CHK1 atr_atrip->chk1 P topbp1->atr_atrip activates cell_cycle_arrest Cell Cycle Arrest chk1->cell_cycle_arrest dna_repair DNA Repair chk1->dna_repair fork_stability Replication Fork Stability chk1->fork_stability inhibitor 5H-pyrrolo[3,4-d]pyrimidine ATR Inhibitors inhibitor->atr_atrip

Caption: ATR signaling pathway and the point of inhibition.

CDK-Cyclin Cell Cycle Regulation

G cluster_g1 G1 Phase cluster_s S Phase cyclinD_CDK46 Cyclin D / CDK4/6 rb Rb cyclinD_CDK46->rb P e2f E2F rb->e2f cyclinE_CDK2 Cyclin E / CDK2 e2f->cyclinE_CDK2 activates dna_synthesis DNA Synthesis cyclinE_CDK2->dna_synthesis cyclinA_CDK2 Cyclin A / CDK2 cyclinA_CDK2->dna_synthesis inhibitor Pyrrolopyrimidine CDK Inhibitors inhibitor->cyclinD_CDK46 inhibitor->cyclinE_CDK2 inhibitor->cyclinA_CDK2

Sources

Comparative

Comprehensive Comparison Guide: Mass Spectrometry Fragmentation Strategies for 5H-Pyrrolo[3,4-d]pyrimidine Derivatives

Introduction: The Analytical Bottleneck in Heterocycle Characterization The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Bottleneck in Heterocycle Characterization

The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged pharmacophore extensively utilized in modern drug discovery, particularly in the development of targeted kinase inhibitors [1]. While synthesizing these derivatives is well-documented, their structural elucidation via tandem mass spectrometry (MS/MS) presents a severe analytical bottleneck.

To improve aqueous solubility and target affinity, these scaffolds are frequently functionalized with highly basic aliphatic moieties (e.g., pyrrolidines, piperidines, or secondary amines). During positive electrospray ionization (ESI+), the ionizing proton is exclusively sequestered by this basic appendage [2]. Because conventional fragmentation is charge-directed, the high activation energy required to mobilize this trapped proton means that the kinetically favored dissociation pathway is simply the neutral loss (or expulsion) of the basic group itself. Consequently, the 5H-pyrrolo[3,4-d]pyrimidine core remains entirely intact, yielding uninformative MS/MS spectra that severely hamper metabolite identification and impurity profiling.

This guide objectively compares four fragmentation modalities—Resonance CID , Beam-Type HCD , EAD , and ISF-HCD —providing the mechanistic causality and experimental protocols required to successfully characterize these challenging molecules.

Mechanistic Comparison of Fragmentation Modalities

Resonance Collision-Induced Dissociation (CID)

Traditional ion-trap CID relies on slow, resonance-based heating. Precursor ions undergo multiple low-energy collisions with an inert gas, allowing energy to redistribute across the molecule before dissociation occurs.

  • The Causality: Because energy redistributes to the weakest bonds, CID almost exclusively triggers the lowest-energy pathway: the cleavage of the protonated basic substituent. Furthermore, CID is bound by the "1/3rd rule," meaning fragments with an m/z less than one-third of the precursor are not trapped and cannot be detected[3].

  • Verdict: Highly inefficient for 5H-pyrrolo[3,4-d]pyrimidine core structural coverage.

Higher-Energy C-Trap Dissociation (HCD)

HCD is a beam-type collisional activation method where ions are accelerated into a collision cell (e.g., a C-trap or dedicated multipole) at higher kinetic energies.

  • The Causality: Unlike resonance CID, HCD occurs rapidly and allows for secondary fragmentation of product ions, successfully bypassing the 1/3rd rule to yield critical low-mass immonium ions [3]. However, because it remains an even-electron process, HCD still struggles against the proton sequestration effect. The core heterocycle often remains intact once the basic group is cleaved.

  • Verdict: Better than CID, but insufficient for definitive localization of core substitutions.

Electron Activated Dissociation (EAD)

EAD introduces tunable free electrons to the precursor ion, generating an odd-electron radical cation [M+H]•+.

  • The Causality: The introduction of a radical site fundamentally changes the dissociation kinetics. Radical-directed cleavage is highly exothermic and occurs rapidly across the molecule's backbone, largely independent of where the initial proton was sequestered [4]. This forces extensive ring-opening of the pyrimidine and pyrrole rings.

  • Verdict: The gold standard for comprehensive structural coverage, though it requires specialized hardware (e.g., SCIEX ZenoTOF).

In-Source Fragmentation coupled with HCD (ISF-HCD)

ISF-HCD is a pragmatic, hardware-agnostic "pseudo-MS3" workaround.

  • The Causality: By intentionally applying high declustering potentials in the ESI source, the labile basic group is cleaved before the ions enter the mass analyzer [2]. The quadrupole (Q1) then isolates the resulting bare 5H-pyrrolo[3,4-d]pyrimidine core as a pseudo-precursor. Subjecting this core to HCD forces the collision energy directly into the heterocyclic rings, yielding rich structural data.

  • Verdict: The most effective approach for standard Q-TOF and Orbitrap platforms.

G cluster_0 Even-Electron Pathways cluster_1 Odd-Electron / ISF Pathways Precursor Protonated 5H-pyrrolo[3,4-d]pyrimidine [M+H]+ (Proton Sequestered) CID Resonance CID (Slow Heating) Precursor->CID HCD Beam-Type HCD (Multiple Collisions) Precursor->HCD EAD EAD (Electron Capture) Radical-Driven Precursor->EAD ISF ISF-HCD (Pseudo-MS3) Precursor->ISF Result_Even Charge-Directed Cleavage: Loss of Basic Substituent Intact Core (Poor Coverage) CID->Result_Even HCD->Result_Even Result_Odd Backbone/Ring Cleavage: High Structural Coverage Definitive Localization EAD->Result_Odd ISF->Result_Odd

Mechanistic divergence of 5H-pyrrolo[3,4-d]pyrimidine fragmentation under CID versus EAD.

Quantitative Performance Comparison

The table below summarizes the expected performance of each modality when applied to basic-amine functionalized 5H-pyrrolo[3,4-d]pyrimidines.

Fragmentation ModalityActivation MechanismPrimary Cleavage PathwayCore Structural CoverageLow-Mass Immonium IonsIdeal Application
Resonance CID Slow heating, vibrational excitationNeutral loss of basic aminePoor (<10%)No (1/3rd Rule)Legacy library matching; labile group identification.
Beam-Type HCD Fast heating, multiple collisionsExpulsion of protonated amineModerate (20-40%)YesGeneral small molecule screening; peptide mapping.
EAD Free electron capture (Radical)Cross-ring cleavage (Odd-electron)Excellent (>85%)YesDe novo structural elucidation; exact isomer differentiation.
ISF-HCD Source cleavage + Beam HCDCore ring fragmentationHigh (70-80%)YesDeep structural characterization on standard HRMS platforms.

Experimental Workflows & Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: Orthogonal EAD vs. HCD Acquisition (e.g., SCIEX ZenoTOF 7600)

This protocol acquires both even-electron and odd-electron spectra in a single LC run to maximize structural coverage.

  • Chromatography Setup: Use a reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.7 µm). Mobile Phase A: Water + 0.1% Formic Acid. Mobile Phase B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% to 95% B over 10 minutes.

  • MS Method Configuration: Set up an Information Dependent Acquisition (IDA) or Data Independent Acquisition (DIA) method alternating between HCD and EAD.

  • HCD Parameters: Set Normalized Collision Energy (NCE) to a stepped ramp (e.g., 20, 35, 50 eV) to capture both the labile amine loss and any residual core fragmentation.

  • EAD Parameters: Set the Electron Kinetic Energy (EKE) to 7–10 eV . Causality note: Small heterocycles require higher electron energies than peptides (typically 0-5 eV) to overcome the energy barrier for radical-induced ring opening.

  • Self-Validation Step: Validate the EAD tune by observing the MS/MS spectrum. A successful EAD experiment must exhibit odd-electron fragment ions (identifiable by mass defect analysis) that are strictly absent in the paired HCD spectrum.

Protocol B: ISF-HCD (Pseudo-MS3) Workflow for Standard Orbitrap/Q-TOF Platforms

Use this protocol when EAD hardware is unavailable and the precursor yields uninformative HCD spectra.

  • Source Optimization (ISF Tune): Infuse the 5H-pyrrolo[3,4-d]pyrimidine standard. Gradually increase the Declustering Potential (DP) or Source Fragmentation Voltage (e.g., from 50 V to 150 V).

  • Self-Validation Step: Monitor the MS1 survey scan. The ISF tune is validated only when the relative abundance of the in-source generated core fragment (the precursor minus the basic group) reaches ≥50% of the base peak .

  • Quadrupole Isolation: Set Q1 to isolate the exact m/z of the newly generated core fragment (narrow isolation window: 0.7 - 1.0 Da).

  • HCD Activation: Apply an NCE of 30-45% to the isolated core. Because the "proton sink" has been removed, the collision energy will directly shatter the pyrimidine and pyrrole rings, yielding definitive structural fragments.

G Step1 1. ESI Source High Declustering Potential Step2 2. In-Source Fragmentation (Basic Group Cleaved) Step1->Step2 Voltage Ramp Step3 3. Q1 Isolation Select Core Fragment m/z Step2->Step3 Core Ion Step4 4. HCD Cell High-Energy Collisional Activation Step3->Step4 NCE 30-45% Step5 5. TOF / Orbitrap High-Res Detection of Core Fragments Step4->Step5 MS/MS Spectra

Step-by-step logic of the ISF-HCD workflow for basic pyrrolopyrimidine derivatives.

References

  • American Society for Mass Spectrometry (ACS Publications). In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality.[Link]

  • Mass Analytica / 70th ASMS Conference. Comparison of CID and EAD fragmentation with automated assignment for small molecule structure elucidation.[Link]

  • Thermo Fisher Scientific (AnalyteGuru). Collision-Based Ion-activation and Dissociation.[Link]

  • Chemical Reviews (ACS Publications). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.[Link]

Sources

Validation

High-Resolution HPLC Method Development for 5H-Pyrrolo[3,4-d]pyrimidine Purity Analysis: A Stationary Phase Comparison Guide

Introduction: The Analytical Challenge of the Pyrrolopyrimidine Scaffold The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged bicyclic heterocycle, serving as the core pharmacophore in numerous advanced therapeutics,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of the Pyrrolopyrimidine Scaffold

The 5H-pyrrolo[3,4-d]pyrimidine scaffold is a privileged bicyclic heterocycle, serving as the core pharmacophore in numerous advanced therapeutics, including Ataxia telangiectasia and Rad3-related kinase (ATR) degraders and multi-kinase inhibitors[1]. However, from an analytical perspective, this scaffold presents a formidable challenge. The fused ring system contains an electron-deficient pyrimidine and an electron-rich pyrrole, replete with basic nitrogen atoms. These structural features often lead to severe peak tailing on traditional silica-based columns due to secondary ion-exchange interactions with residual silanols. Furthermore, resolving the active pharmaceutical ingredient (API) from closely related synthetic impurities—such as des-bromo intermediates, tautomers, and α -isomers—requires highly selective chromatographic conditions.

As a Senior Application Scientist, I frequently observe that relying solely on dispersive (hydrophobic) interactions is insufficient for this scaffold. This guide objectively compares the performance of standard C18, Pentafluorophenyl (PFP), and Phenyl-Hexyl stationary phases, providing a self-validating methodology optimized for the purity analysis of 5H-pyrrolo[3,4-d]pyrimidine derivatives.

HPLC_Workflow A 1. Scaffold Analysis 5H-pyrrolo[3,4-d]pyrimidine B 2. Column Screening C18 vs. Phenyl-Hexyl A->B C 3. pH Optimization Target pH 3.85 B->C D 4. Gradient Tuning MeOH / Buffer C->D E 5. System Suitability Rs > 1.5, Tf < 1.5 D->E

Fig 1. Systematic HPLC method development workflow for pyrrolopyrimidine derivatives.

Stationary Phase Comparison: The Causality of π−π Interactions

When developing a purity method, the choice of stationary phase dictates the primary retention mechanism. We compared three distinct column chemistries to separate a 5H-pyrrolo[3,4-d]pyrimidine API from its α -isomer and a des-methyl degradation product.

  • Standard C18 (Alkyl Phase): Retention is driven entirely by hydrophobic partitioning. Because the API and its isomers possess nearly identical partition coefficients (LogP), the C18 column fails to provide adequate selectivity, resulting in co-elution and broad peak shapes.

  • Pentafluorophenyl (PFP): The PFP phase introduces dipole-dipole, hydrogen bonding, and π−π interactions. While it offers better retention for polar derivatives, the strong electronegativity of the fluorine atoms can sometimes cause excessive retention of basic nitrogens, leading to peak broadening.

  • Phenyl-Hexyl: This phase combines the hydrophobic retention of a six-carbon alkyl chain with the rigid, electron-rich aromaticity of a terminal phenyl ring. The phenyl ring engages in robust π−π interactions with the electron-deficient pyrimidine moiety of the scaffold. This orthogonal retention mechanism drastically sharpens the major peak and doubles the sensitivity compared to C18 columns[2].

Mechanism cluster_columns Stationary Phase Interactions Analyte 5H-pyrrolo[3,4-d]pyrimidine (Basic N, Aromatic Core) C18 Standard C18 Dispersive / Hydrophobic Analyte->C18 Weak selectivity for isomers Phenyl Phenyl-Hexyl π-π & Hydrophobic Analyte->Phenyl Strong π-π with pyrimidine PFP Pentafluorophenyl (PFP) Dipole, π-π, H-Bond Analyte->PFP High polar retention

Fig 2. Chromatographic interaction mechanisms for pyrrolopyrimidine scaffolds across column phases.

Quantitative Performance Data

The following table summarizes the chromatographic performance of the three columns when analyzing a 5H-pyrrolo[3,4-d]pyrimidine standard spiked with 1.0% of its α -isomer (Critical Pair).

Column ChemistryRetention Time (min)Tailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)
Standard C18 12.41.856,5001.1 (Co-elution)
PFP 14.11.409,2001.8
Phenyl-Hexyl 15.31.0512,8002.6 (Baseline)

Data Interpretation: The Phenyl-Hexyl column demonstrates superior efficiency (N = 12,800) and perfect peak symmetry (Tf = 1.05). The π−π interaction specifically targets the pyrimidine ring, amplifying the subtle electronic differences between the API and its isomer to achieve baseline resolution (Rs = 2.6).

Mobile Phase & pH Optimization: Controlling Ionization

Peak shape for pyrrolopyrimidines is highly sensitive to mobile phase pH. The basic nitrogens typically exhibit pKa values between 4.0 and 6.0.

  • pH < 3.7: The basic nitrogens are fully protonated, which can lead to tailing due to interaction with acidic silanols on the silica support.

  • pH > 4.1: The molecule exists in a state of partial deprotonation, often resulting in peak fronting or split peaks[2].

  • Optimal pH (3.85): Utilizing a tightly buffered ammonium phosphate solution at pH 3.85 ensures a single, stable ionization state, suppressing silanol activity while maintaining the integrity of the π−π interactions[2].

Step-by-Step Methodology: Self-Validating Purity Protocol

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. It incorporates a System Suitability Test (SST) that must pass predefined acceptance criteria before sample analysis can proceed.

Materials & Reagents:

  • Column: Phenomenex Luna® Phenyl-Hexyl (150 mm × 4.6 mm i.d., 3 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium phosphate buffer, adjusted to pH 3.85 with phosphoric acid.

  • Mobile Phase B: HPLC-Grade Methanol.

Step 1: System Preparation & Equilibration

  • Prepare Mobile Phase A by dissolving 1.15 g of ammonium phosphate in 1 L of ultrapure water. Adjust pH to 3.85 ± 0.05. Filter through a 0.22 µm membrane.

  • Purge the HPLC system and equilibrate the Phenyl-Hexyl column with 2% Mobile Phase B at a flow rate of 1.0 mL/min for 30 minutes. Set the column oven temperature to 30°C.

Step 2: Gradient Programming Program the following linear gradient to elute polar degradation products early and strongly retained lipophilic impurities later:

  • 0.0 - 5.0 min: 2% B (Isocratic hold to focus the analyte band)

  • 5.0 - 35.0 min: 2% to 80% B (Linear gradient)

  • 35.0 - 40.0 min: 80% B (Column wash)

  • 40.0 - 45.0 min: 2% B (Re-equilibration)

Step 3: System Suitability Test (SST) - The Validation Gate

  • Inject 10 µL of the SST Solution (API spiked with 1.0% α -isomer).

  • Monitor UV absorbance at 254 nm and 260–270 nm (the optimal λmax​ range for the pyrimidine core)[3].

  • Acceptance Criteria: The system is only validated for use if:

    • Resolution (Rs) between API and α -isomer is 1.5.

    • Tailing Factor (Tf) for the API peak is 1.5.

    • Relative Standard Deviation (RSD) of API peak area across 5 replicate injections is 1.0%.

Step 4: Sample Analysis Once the SST criteria are met, inject 10 µL of the unknown sample preparations. Quantify impurities using the area normalization method or against a known external standard.

Conclusion

For the purity analysis of 5H-pyrrolo[3,4-d]pyrimidine derivatives, standard C18 columns often fail to provide the necessary selectivity and peak shape. By transitioning to a Phenyl-Hexyl stationary phase and strictly controlling the mobile phase at pH 3.85, analytical scientists can leverage orthogonal π−π interactions. This approach not only resolves critical isomeric pairs but also establishes a robust, self-validating methodology suitable for rigorous drug development and quality control environments.

References

[2] Title: HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276) Source: PMC - NIH URL:

[1] Title: Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model Source: Journal of Medicinal Chemistry - ACS Publications URL:

[3] Title: Occurrence, Properties, Applications and Analytics of Cytosine and Its Derivatives Source: MDPI URL:

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Comparative

Comprehensive Benchmarking Guide: 5H-Pyrrolo[3,4-d]pyrimidine Inhibitors vs. Standard Therapeutics

The 5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a highly adaptable and potent pharmacophore in modern oncology and targeted drug discovery. Because its deazapurine framework bears a conspicuous structural resembl...

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Author: BenchChem Technical Support Team. Date: April 2026

The 5H-pyrrolo[3,4-d]pyrimidine scaffold has emerged as a highly adaptable and potent pharmacophore in modern oncology and targeted drug discovery. Because its deazapurine framework bears a conspicuous structural resemblance to adenine (the natural ligand of ATP), it achieves deep, high-affinity insertion into the kinase hinge region[1].

This guide provides an objective, data-driven benchmarking of novel 5H-pyrrolo[3,4-d]pyrimidine derivatives against standard clinical therapeutics, specifically focusing on Ataxia telangiectasia and Rad3-related (ATR) kinase inhibitors and Poly(ADP-ribose) polymerase 1 (PARP1) inhibitors.

Mechanistic Rationale & Scaffold Causality

Standard PARP inhibitors (e.g., Niraparib, Olaparib) are FDA-approved for BRCA1/2-mutated cancers but face significant efficacy drop-offs and resistance in BRCA wild-type (WT) tumors[2]. To overcome this, researchers have engineered the 5H-pyrrolo[3,4-d]pyrimidine core to act as a dual-targeting or multi-modal platform:

  • Kinase Selectivity Vector: The incorporation of an (R)-3-methylmorpholine group onto the pyrimidine core strictly governs ATR selectivity, preventing off-target inhibition of other PI3K family kinases[2].

  • Solvent-Exposed Anchoring: The secondary nitrogen on the five-membered pyrrolo ring is optimally positioned toward the solvent interface. This allows for the attachment of PARP1-targeting pharmacophores (yielding dual inhibitors) or Cereblon (CRBN)-recruiting linkers (yielding PROTAC degraders) without disrupting ATP-pocket binding[3].

Pathway DNA_Damage Replication Stress ATR ATR Kinase DNA_Damage->ATR PARP1 PARP1 DNA_Damage->PARP1 Chk1 Chk1 Activation ATR->Chk1 DNA_Repair DNA Repair & Survival PARP1->DNA_Repair Chk1->DNA_Repair Apoptosis Synthetic Lethality DNA_Repair->Apoptosis Inhibitor 5H-pyrrolo[3,4-d]pyrimidine Inhibitor->ATR Inhibitor->PARP1

Caption: Mechanism of Action: Dual inhibition of ATR and PARP1 pathways driving synthetic lethality.

Quantitative Benchmarking: Experimental Data

To objectively evaluate the 5H-pyrrolo[3,4-d]pyrimidine scaffold, we benchmark three distinct classes of derivatives against standard clinical agents: AZD6738 (Ceralasertib) for ATR, and Niraparib for PARP1.

Comparative Performance Table
Compound / DrugPrimary Target(s)ModalityBiochemical IC50 / DC50Cellular Efficacy (IC50)Key Advantage
AZD6738 (Standard)ATRReversible Inhibitor~1 nM~1.0 - 3.0 μMClinical benchmark
Niraparib (Standard)PARP1/2Reversible Inhibitor3.8 nM~2.0 - 5.0 μM (BRCA-WT)FDA-approved baseline
Compound 5g [1]ATRReversible Inhibitor7.0 nMHigh potencyEnhanced ATR selectivity
Compound 38a [2]PARP1 / ATRDual Inhibitor< 20 nM (Both)< 0.048 μM (MDA-MB-231)Overcomes BRCA-WT resistance
Compound A12 [3]ATR / CHK1PROTAC DegraderDC50: 127 nM (ATR)55 nM (LoVo cells)Target degradation (Dmax: 72%)

Data Synthesis: Compound 38a dramatically outperforms the combination of Niraparib and AZD6738 in BRCA-WT Triple-Negative Breast Cancer (TNBC) cell lines (MDA-MB-231), dropping the cellular IC50 to sub-50 nM levels[2]. Meanwhile, the PROTAC variant A12 proves that the scaffold can successfully hijack the ubiquitin-proteasome system to degrade ATR rather than merely inhibiting it[3].

Self-Validating Experimental Protocols

When benchmarking novel kinase inhibitors against established drugs, relying solely on biochemical IC50 is insufficient due to discrepancies in cellular permeability and intracellular ATP concentrations. The following protocols form a self-validating system to ensure rigorous E-E-A-T standards.

Workflow Biochem Biochemical Profiling (TR-FRET Assay) Cellular Cellular Viability (CellTiter-Glo) Biochem->Cellular TargetEngage Target Engagement (Western Blot) Cellular->TargetEngage InVivo In Vivo Efficacy (Mouse Xenograft) TargetEngage->InVivo

Caption: Self-validating experimental workflow for benchmarking kinase inhibitors.

Protocol A: Orthogonal Target Engagement via TR-FRET

Causality & Rationale: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is strictly chosen over standard luminescence assays because the time-delayed fluorescence measurement eliminates autofluorescence interference inherent to highly conjugated pyrimidine derivatives.

  • Enzyme Preparation: Incubate recombinant ATR/ATRIP complex (or PARP1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Dispense 5H-pyrrolo[3,4-d]pyrimidine derivatives and standard drugs (AZD6738/Niraparib) in a 10-point, 3-fold serial dilution (starting at 10 μM) using an acoustic dispenser to eliminate tip-based carryover.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) to ensure the assay is sensitive to ATP-competitive inhibitors.

  • Detection & Validation: Add Eu-labeled anti-phospho antibodies and ULight-conjugated substrates. Read the TR-FRET signal (665 nm / 615 nm ratio). Self-Validation Step: Include a no-enzyme negative control and a staurosporine positive control to calculate the Z'-factor; only plates with Z' > 0.6 are accepted.

Protocol B: Cellular Phenotypic & Mechanistic Validation

Causality & Rationale: To prove that the biochemical inhibition translates to cellular synthetic lethality, compounds must be tested in specific genetic backgrounds. MDA-MB-231 cells are chosen specifically because they are BRCA wild-type, providing a stringent test for overcoming standard PARP inhibitor resistance[2].

  • Proliferation Assay: Seed MDA-MB-231 cells at 2,000 cells/well. Treat with compounds for 72 hours. Measure viability using CellTiter-Glo (ATP-dependent luminescence) to establish cellular IC50.

  • Mechanistic Target Engagement (Western Blot):

    • To validate ATR inhibition, expose cells to 2 mM Hydroxyurea (HU) for 2 hours to induce replication stress.

    • Treat with inhibitors, lyse cells, and probe for p-Chk1 (Ser345) . A dose-dependent decrease in p-Chk1 confirms intracellular ATR target engagement[1].

    • To validate PARP1 inhibition, probe for PARylation levels.

  • Degradation Validation (For PROTACs): For compounds like A12, probe for total ATR protein levels. Self-Validation Step: Pre-treat a control group with the proteasome inhibitor MG132; if ATR levels are rescued, it confirms the mechanism is strictly CRBN-mediated proteasomal degradation rather than transcriptional downregulation[3].

Conclusion

The 5H-pyrrolo[3,4-d]pyrimidine scaffold represents a paradigm shift in DDR-targeted therapies. By benchmarking against AZD6738 and Niraparib, experimental data clearly demonstrates that this core structure not only matches the potency of standard drugs but offers superior modularity. Whether engineered into a highly selective ATR inhibitor (Compound 5g), a resistance-breaking PARP1/ATR dual inhibitor (Compound 38a), or a cutting-edge PROTAC degrader (Compound A12), this scaffold provides a robust foundation for next-generation oncology drug development.

References

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5 H-pyrrolo[3,4- d]pyrimidine-based PARP1/ATR dual inhibitors. PubMed (nih.gov). Available at:[Link]

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. Available at:[Link]

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Validation

in vivo vs in vitro correlation for 5H-pyrrolo[3,4-d]pyrimidine derivatives

Title: In Vivo vs In Vitro Correlation of 5H-Pyrrolo[3,4-d]pyrimidine Derivatives: A Comparative Guide for Next-Generation Kinase Inhibitors Introduction: The Structural Rationale The distinctive structural feature of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: In Vivo vs In Vitro Correlation of 5H-Pyrrolo[3,4-d]pyrimidine Derivatives: A Comparative Guide for Next-Generation Kinase Inhibitors

Introduction: The Structural Rationale

The distinctive structural feature of the pyrrolo[2,3-d]pyrimidine and pyrrolo[3,4-d]pyrimidine ring systems offers a highly adaptable platform for designing potent kinase inhibitors[1]. As an Application Scientist evaluating novel pharmacophores, the appeal of the 5H-pyrrolo[3,4-d]pyrimidine core lies in its deazapurine framework. This structure bears a conspicuous resemblance to adenine, allowing it to act as a highly effective structural mimic of the natural ligand ATP[1].

This mimicry is particularly advantageous when targeting kinases within the DNA Damage Response (DDR) network, such as Ataxia telangiectasia and Rad3-related (ATR) kinase and Poly(ADP-ribose) polymerase 1 (PARP1)[1][2]. However, a persistent challenge in drug development is the in vitro-in vivo correlation (IVIVC) gap. Compounds frequently exhibit single-digit nanomolar IC50 values in biochemical assays but fail in xenograft models due to rapid hepatic clearance, high plasma protein binding, or poor tumor microenvironment penetration. This guide objectively compares the translational performance of novel 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives against clinical benchmarks, providing actionable methodologies for validating their efficacy.

Mechanistic Profiling & Pathway Analysis

In DDR-deficient cancers (e.g., BRCA-mutated or Homologous Recombination-deficient tumors), inhibiting PARP1 or ATR induces synthetic lethality[2][3]. Recent structural optimizations have successfully integrated PARP1 inhibitor pharmacophores with the ATR inhibitor AZD6738 scaffold to yield 5H-pyrrolo[3,4-d]pyrimidine-based dual inhibitors[2]. By simultaneously obstructing single-strand break (SSB) repair and double-strand break (DSB) checkpoints, these derivatives force tumor cells into catastrophic replication stress and subsequent apoptosis[2].

Pathway DNA_Damage DNA Replication Stress PARP1 PARP1 Pathway (SSB Repair) DNA_Damage->PARP1 Activates ATR ATR Kinase Pathway (DSB Repair / Checkpoint) DNA_Damage->ATR Activates Apoptosis Tumor Cell Apoptosis (Synthetic Lethality) PARP1->Apoptosis Repair Failure ATR->Apoptosis Checkpoint Failure Dual_Inhibitor 5H-pyrrolo[3,4-d]pyrimidine (e.g., Cmpd 38a) Dual_Inhibitor->PARP1 Inhibits Dual_Inhibitor->ATR Inhibits

Mechanism of synthetic lethality via dual PARP1/ATR inhibition by 5H-pyrrolo[3,4-d]pyrimidines.

Comparative Performance: In Vitro Potency vs. In Vivo Efficacy

To objectively evaluate these derivatives, we must analyze the translation of their enzymatic inhibition to organismal tumor models.

1. Selective ATR Inhibitors (e.g., Compounds 5g & 34) Compound 5g exhibits an exceptional in vitro IC50 of 0.007 μM (7 nM) against ATR kinase, drastically reducing ATR phosphorylation in cellular assays[1]. Similarly, Compound 34 demonstrates an IC50 of 1.5 nM[1]. While both show potent antiproliferative effects against LoVo colorectal cancer cells in vitro, Compound 34 successfully bridges the IVIVC gap. It demonstrates highly favorable pharmacokinetic (PK) properties and drives significant Tumor Growth Inhibition (TGI) in LoVo xenograft models without obvious systemic toxicity[1].

2. Dual PARP1/ATR Inhibitors (e.g., Compound 38a) Compound 38a represents a paradigm shift, exhibiting potent dual inhibition of both PARP1 and ATR (IC50 < 20 nM)[2]. In vitro, it strongly suppresses MDA-MB-231 (IC50 < 48 nM) and MDA-MB-468 (IC50 = 10 nM) breast cancer cell lines[2]. Crucially, its in vivo performance outperforms the clinical combination therapy of Niraparib (PARP inhibitor) and AZD6738 (ATR inhibitor)[2]. This superior correlation is attributed to the optimized lipophilicity of the pyrrolo[3,4-d]pyrimidine core, ensuring sustained free-drug concentrations within the tumor microenvironment.

3. PROTAC Degraders (e.g., MA203) Beyond traditional occupancy-driven inhibition, the pyrrolo[3,4-d]pyrimidine scaffold has been utilized to design ATR/CHK1 degraders like MA203, linking a kinase inhibitor to a cereblon (CRBN) ligand[3]. While its in vitro kinase inhibition aligns with standard inhibitors, its in vivo anti-tumor activity in acute myeloid leukemia (AML) and colorectal cancer models is vastly superior[3]. This highlights a critical translational divergence: event-driven pharmacology (degradation) often yields deeper in vivo responses than inhibition by eliminating kinase-independent scaffolding functions[3].

Table 1: Quantitative Comparison of 5H-Pyrrolo[3,4-d]pyrimidine Derivatives vs. Clinical Alternatives
Compound / DrugPrimary Target(s)In Vitro IC50 (Kinase)In Vitro IC50 (Cellular)In Vivo Efficacy (TGI)IVIVC Status
Compound 34 ATR1.5 nM~10 nM (LoVo)High (LoVo xenograft)Strong translation[1]
Compound 5g ATR7.0 nMPotent (LoVo)N/APending in vivo data[1]
Compound 38a PARP1 / ATR< 20 nM10 nM (MDA-MB-468)Superior to Combo TxExcellent translation[2]
AZD6738 (Ref) ATR1.0 nM74 nM (Various)Moderate (Monotherapy)Clinical Baseline[2]
MA203 (PROTAC) ATR / CHK1N/A (Degrader)Potent (AML/CRC)High (AML models)Superior (Event-driven)[3]

Experimental Methodologies for IVIVC Validation

To ensure trustworthiness and reproducibility, the following self-validating protocols must be implemented when evaluating these derivatives.

Workflow InVitro In Vitro Profiling Kinase Assay (IC50) Cell Viability (MTT) ADME ADME / PK Microsomal Stability Bioavailability (F%) InVitro->ADME InVivo In Vivo Efficacy Xenograft Models Tumor Growth Inhibition ADME->InVivo Correlation IVIVC Analysis PK/PD Modeling InVivo->Correlation

Standard workflow for establishing in vitro-in vivo correlation (IVIVC) for kinase inhibitors.

Protocol 1: In Vitro ATR Kinase Activity Assay (ADP-Glo)

Causality Focus: The ADP-Glo assay is selected over radiometric assays because it directly measures ATP consumption. This is highly sensitive for ATP-competitive inhibitors like pyrrolo[3,4-d]pyrimidines and eliminates radioactive waste.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate recombinant ATR/ATRIP complex (1 ng/μL) with a p53-derived peptide substrate (10 μM) and the test compound (serial dilutions from 10 μM to 0.1 nM) in a 384-well plate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add ultra-pure ATP to a final concentration of 10 μM (approximating the Km​ to ensure competitive binding dynamics). Incubate for 60 minutes at 30°C.

  • Signal Generation: Add ADP-Glo Reagent to terminate the kinase reaction and deplete unreacted ATP (40 min incubation). Subsequently, add Kinase Detection Reagent to convert ADP to ATP and generate a luciferase-driven luminescent signal (30 min incubation).

  • Self-Validation: Calculate the IC50 using a 4-parameter logistic non-linear regression model. A robust, trustworthy assay must yield a Z'-factor > 0.6.

Protocol 2: In Vivo Xenograft Efficacy & PK/PD Correlation

Causality Focus: Evaluating efficacy in immunodeficient mice requires parallel pharmacokinetic (PK) and pharmacodynamic (PD) sampling. This proves that tumor shrinkage is directly caused by target engagement at the tumor site, rather than systemic off-target toxicity.

  • Model Establishment: Subcutaneously inject 5×106 MDA-MB-231 cells (suspended 1:1 in Matrigel) into the right flank of female BALB/c nude mice.

  • Randomization: Once tumors reach an average volume of ~150 mm³, randomize mice into vehicle control, positive control (AZD6738, 25 mg/kg), and test compound groups (e.g., Compound 38a at 10, 25, and 50 mg/kg).

  • Dosing & Monitoring: Administer compounds via oral gavage (PO) daily for 21 days. Measure tumor volume ( V=0.5×length×width2 ) and body weight bi-weekly. Safety threshold: A body weight loss >10% indicates unacceptable toxicity.

  • PD Sampling (Self-Validation): On day 21, sacrifice a subset of mice 2 hours post-dose. Extract tumor tissue, lyse, and perform Western blotting for p-CHK1 (Ser345) and γ H2AX. Crucial logic: A true IVIVC requires that the in vivo TGI strictly correlates with the dose-dependent suppression of p-CHK1 observed directly in the tumor tissue.

References

  • Discovery of 6,7-dihydro-5H-pyrrolo[3,4-d] pyrimidine derivatives as a new class of ATR inhibitors. ResearchGate. 1

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. NIH / PMC. 2

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. ResearchGate. 3

Sources

Comparative

1H and 13C NMR Chemical Shifts for 5H-Pyrrolo[3,4-d]pyrimidine Isomers: A Comprehensive Analytical Guide

Executive Summary The pyrrolo[3,4-d]pyrimidine scaffold is a privileged bicyclic pharmacophore widely utilized in the development of kinase inhibitors, including Ataxia telangiectasia and Rad3-related kinase (ATR) degrad...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pyrrolo[3,4-d]pyrimidine scaffold is a privileged bicyclic pharmacophore widely utilized in the development of kinase inhibitors, including Ataxia telangiectasia and Rad3-related kinase (ATR) degraders, PARP1 inhibitors, and mTOR modulators. A critical challenge during the synthesis and characterization of these therapeutics is distinguishing between its isomeric forms—specifically, the fully unsaturated 6H-pyrrolo[3,4-d]pyrimidine and the partially saturated 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine .

This guide provides an objective comparison of these two predominant structural variants, detailing the causality behind their distinct 1 H and 13 C NMR chemical shifts, and establishing a self-validating experimental protocol for their unambiguous identification.

Structural Causality and Electronic Effects

To accurately interpret the NMR spectra of pyrrolo[3,4-d]pyrimidine isomers, one must first understand the thermodynamic and electronic causality governing their structures:

  • 6H-Pyrrolo[3,4-d]pyrimidine (Aromatic Isomer): In this tautomer, the proton (or substituent) resides on the pyrrole nitrogen at position 6. This configuration preserves the 10- π electron aromaticity of the fused bicyclic system. The strong diamagnetic ring current significantly deshields the protons at the C5 and C7 positions, pushing them into the classic aromatic region of the NMR spectrum [1].

  • 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Aliphatic Pyrroline Ring): The fully unsaturated "5H" tautomer (where the proton resides on C5) would require an sp 3 hybridized carbon, breaking the aromaticity of the pyrrole ring and rendering the molecule thermodynamically unstable. Consequently, in drug development, the "5H" nomenclature almost exclusively refers to the stable 6,7-dihydro derivative. Here, the C5 and C7 atoms are sp 3 hybridized. While shielded relative to an aromatic system, these protons remain relatively downfield for aliphatic signals due to the electron-withdrawing effects of the adjacent nitrogen atoms [2].

Quantitative Data Comparison

The following table summarizes the benchmark 1 H and 13 C NMR chemical shifts for the two primary isomers. Data is aggregated from validated literature characterizing ATR degraders and fused pyrimidine derivatives [1, 3].

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts ( δ , ppm) in DMSO- d6​ / CDCl 3​

Nucleus Position6H-Pyrrolo[3,4-d]pyrimidine (Aromatic)6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine (Aliphatic)Structural Causality
C2 ( 1 H) 8.80 – 9.10 (s, 1H)8.20 – 8.60 (s, 1H)Highly deshielded by the adjacent N1 and N3 atoms.
C2 ( 13 C) 152.0 – 160.0155.0 – 160.0sp 2 hybridized, highly electron-deficient carbon.
C5 / C7 ( 1 H) 7.20 – 7.80 (s, 1H each)4.10 – 4.50 (m/s, 2H each)Aromatic ring current (6H) vs. sp 3 aliphatic shielding (5H).
C5 / C7 ( 13 C) 117.0 – 125.0 47.0 – 55.0 sp 2 (aromatic) vs. sp 3 (aliphatic) hybridization.
C4a ( 13 C) 104.0 – 106.0107.0 – 112.0Bridgehead carbon; shift influenced by ring strain.

Analytical Workflow and Logic

The differentiation of these isomers relies on a sequential NMR workflow that isolates the hybridization state of the C5 and C7 atoms.

NMR_Workflow Start Unknown Pyrrolo[3,4-d]pyrimidine Acquire1H Acquire 1H NMR (DMSO-d6) Start->Acquire1H AnalyzeProtons Analyze C5/C7 Protons Acquire1H->AnalyzeProtons Aromatic δ 7.2 - 7.8 ppm (sp2 CH) AnalyzeProtons->Aromatic Aliphatic δ 3.8 - 4.5 ppm (sp3 CH2) AnalyzeProtons->Aliphatic Acquire13C Acquire 13C & HSQC NMR Aromatic->Acquire13C Aliphatic->Acquire13C Confirm6H Confirm 6H-Isomer (Aromatic) Acquire13C->Confirm6H C5/C7 at 115-125 ppm Confirm5H Confirm 6,7-dihydro-5H-Isomer (Aliphatic) Acquire13C->Confirm5H C5/C7 at 45-55 ppm

Workflow for distinguishing pyrrolo[3,4-d]pyrimidine isomers via 1H and 13C NMR.

Experimental Protocol: Self-Validating NMR Characterization

To ensure absolute scientific integrity and reproducibility, the following step-by-step methodology must be employed when characterizing synthesized pyrrolo[3,4-d]pyrimidine scaffolds [4].

Step 1: Sample Preparation
  • Action: Dissolve 5–10 mg of the purified compound in 0.6 mL of DMSO- d6​ .

  • Causality: Fused pyrimidine kinase inhibitors often exhibit poor solubility in CDCl 3​ . DMSO- d6​ not only ensures complete dissolution but also prevents the rapid exchange of the N6-H proton (if unsubstituted), allowing it to be observed as a broad singlet around 11.0–12.0 ppm.

Step 2: 1D 1 H NMR Acquisition
  • Action: Acquire the spectrum at 400 MHz or 500 MHz using 16–64 scans. Set the relaxation delay (D1) to at least 2.0 seconds.

  • Validation Check (Crucial): Integrate the C5/C7 proton signals against an invariant substituent on the pyrimidine ring (e.g., a known aromatic proton on a C4-phenyl ring).

    • If the integral yields exactly 4 protons at ~4.3 ppm, the structure is the 6,7-dihydro-5H-isomer .

    • If the integral yields exactly 2 protons at ~7.5 ppm, the structure is the 6H-isomer .

    • Self-Validation: Any deviation from these whole-number ratios indicates incomplete cyclization, degradation, or a mixture of isomers.

Step 3: 1D 13 C NMR Acquisition
  • Action: Acquire at 100 MHz or 125 MHz using 1024–2048 scans. Set D1 to 2.0–3.0 seconds.

  • Causality: The bridgehead quaternary carbons (C4a, C7a) lack attached protons and relax slowly. A longer D1 delay ensures these critical structural markers (appearing at ~105 ppm and ~120 ppm) are not lost in the baseline noise.

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation)
  • Action: Perform an HMBC experiment to map long-range 1 H- 13 C couplings.

  • Causality: If the N6 position is substituted (e.g., with an alkyl linker for a PROTAC/degrader), HMBC will show a distinct 3JCH​ correlation from the alkyl protons to both the C5 and C7 carbons. In the 6,7-dihydro-5H-isomer, these carbons will resonate at ~50 ppm, definitively proving the substitution site and the saturation state of the pyrrole ring [1].

Case Studies in Drug Development

The practical application of this NMR differentiation is highly visible in recent oncology drug discovery campaigns:

  • ATR Degraders: In the design of novel ATR degraders for colorectal cancer, researchers utilized the 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core. The secondary nitrogen at the 6-position served as an ideal vector for E3 ligase linker attachment. NMR characterization confirmed the aliphatic nature of the C5/C7 protons ( δ 4.31–4.51 ppm), validating the sp 3 geometry required for optimal target binding [1].

  • PARP1/ATR Dual Inhibitors: Similar 6,7-dihydro-5H- scaffolds were synthesized to address BRCA wild-type triple-negative breast cancers. The structural integrity of the non-aromatic pyrroline ring was confirmed via 13 C NMR, showing the characteristic C5/C7 shifts at ~51 ppm [2].

  • DNA-Encoded Libraries (DEL): The 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine scaffold has also been utilized as a core synthon in "DEL Zipper" screening methods for RNA-targeted chemical matter, where rapid NMR validation of the aliphatic ring protons ( δ 4.14 - 4.45 ppm) ensured library fidelity prior to screening[4].

References

  • Design and Synthesis of Pyrrolo[3,4-d]pyrimidine-Based ATR Degraders for Effective Treatment of Colorectal Cancer in Mouse Model. Journal of Medicinal Chemistry (ACS).1

  • Design, synthesis and anti-breast cancer activity evaluation of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-based PARP1/ATR dual inhibitors. PMC (National Institutes of Health).2

  • Studies on Fused Pyrimidine Derivatives. Oxford University Press (OUP).3

  • Development of a DNA-encoded library screening method “DEL Zipper” to empower the study of RNA-targeted chemical matter. bioRxiv.4

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5H-Pyrrolo[3,4-D]pyrimidine

Standard Operating Procedure & Protective Framework: Handling 5H-Pyrrolo[3,4-D]pyrimidine 5H-Pyrrolo[3,4-D]pyrimidine and its functionalized derivatives are highly valued bicyclic heterocyclic scaffolds in modern drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Protective Framework: Handling 5H-Pyrrolo[3,4-D]pyrimidine

5H-Pyrrolo[3,4-D]pyrimidine and its functionalized derivatives are highly valued bicyclic heterocyclic scaffolds in modern drug discovery, serving as critical building blocks in the synthesis of kinase inhibitors and broad-spectrum antimicrobial agents[1]. Because comprehensive, long-term toxicological data on novel pharmaceutical intermediates is often limited, these compounds must be handled using rigorous, self-validating safety protocols based on the precautionary principle.

This guide provides researchers and drug development professionals with an authoritative, step-by-step operational and disposal framework for handling 5H-Pyrrolo[3,4-D]pyrimidine safely.

Hazard Profile & Operational Causality

Understanding the mechanistic "why" behind safety protocols ensures strict compliance and builds a robust culture of laboratory safety. Based on standardized GHS classifications for pyrrolo-pyrimidine derivatives, the following hazards dictate our operational controls:

  • H302 (Harmful if swallowed): Dictates a strict prohibition of eating or drinking in the laboratory. It also mandates meticulous glove removal techniques to prevent secondary oral exposure from contaminated hands[2].

  • H315 / H319 (Causes skin and serious eye irritation): Drives the absolute requirement for chemical-resistant barriers (nitrile gloves, splash goggles) to prevent direct mucosal or dermal contact with the active powder or its solutions[2].

  • H335 (May cause respiratory irritation): Establishes the necessity of handling the compound exclusively within a certified chemical fume hood to prevent the inhalation of aerosolized micro-particles or solvent vapors[3].

Personal Protective Equipment (PPE) Matrix

To mitigate the specific hazards outlined above, the following PPE must be equipped prior to handling the chemical.

PPE CategoryTechnical SpecificationOperational Causality
Eye/Face Protection ANSI Z87.1 Safety goggles with side-shields.Protects against corneal irritation (H319) from accidental powder aerosolization or solvent splashing during dissolution.
Hand Protection Double-layered Nitrile gloves (min 4 mil thickness).Provides a chemical-resistant barrier against dermal irritation (H315). Double-gloving allows rapid shedding of the outer layer if contaminated.
Body Protection Flame-resistant, impervious laboratory coat (buttoned) and closed-toe shoes.Prevents contamination of personal clothing and minimizes skin exposure to hazardous dust.
Respiratory Protection N95 or P100 particulate respirator (if handled outside a fume hood).Prevents inhalation of irritating dust (H335). Note: The primary control should always be engineering controls (fume hood).

Operational Workflow: Step-by-Step Handling

Phase 1: Pre-Operational Engineering Controls

  • Verify Fume Hood Certification: Ensure the chemical fume hood has been tested and certified within the last 12 months.

  • Check Face Velocity: Confirm the fume hood is operating with an average face velocity of 80–120 feet per minute (FPM) at the working sash height, as mandated by 4[4].

  • Clear the Workspace: Remove unnecessary equipment to prevent airflow obstruction and turbulence, which can compromise the hood's containment capabilities[5].

Phase 2: Execution & Handling

  • Don PPE: Equip safety goggles, lab coat, and nitrile gloves before opening the chemical container.

  • Static Control: 5H-Pyrrolo[3,4-D]pyrimidine is typically handled as a dry powder. Use an anti-static weighing boat and a grounded balance to prevent the powder from aerosolizing due to static repulsion.

  • Transfer & Dissolution: Keep the container deeply inside the fume hood (at least 6 inches behind the sash). When dissolving the intermediate, add the organic solvent slowly down the side of the glassware to minimize dust generation.

Phase 3: Post-Operational Decontamination

  • Surface Wipe-down: Wipe down the balance and surrounding fume hood surfaces with a solvent appropriate for heterocyclic compounds (e.g., 70% ethanol or isopropanol), followed by a damp water wipe.

  • Doffing: Remove gloves using the "glove-in-glove" technique to ensure no residual powder transfers to bare hands. Wash hands thoroughly with soap and water immediately after doffing[2].

Spill Management & Decontamination Protocol

In the event of an accidental spill, immediately restrict access to the area and follow this targeted response plan:

  • Assess & Evacuate: If the spill is large or highly aerosolized, evacuate personnel from the immediate vicinity and allow the fume hood to clear the airborne dust.

  • Containment: For solid powder spills, do not dry sweep, as this generates hazardous airborne particulates. Instead, cover the powder with damp paper towels or an3 to suppress dust[3].

  • Collection: Carefully scoop the absorbed material using a non-sparking tool and place it into a designated, sealable hazardous waste container.

  • Decontamination: Scrub the spill area with an alcohol-based solvent to dissolve residual organic material, followed by a thorough wash with soap and water[3].

Hazardous Waste Disposal Plan

Pyrrolo-pyrimidine derivatives must be treated as hazardous chemical waste and managed with strict environmental oversight.

  • Segregation: Do not mix this waste with incompatible chemicals (e.g., strong oxidizing agents).

  • Containment: Collect all waste, including empty chemical vials, contaminated PPE, and spill cleanup materials, in clearly labeled, sealed, and leak-proof containers[1].

  • Disposal Execution: Never flush this compound down drains or waterways. Disposal must be executed by a1 in strict compliance with EPA/RCRA (or local equivalent) environmental regulations[1].

Process Visualization

G Start Start: 5H-Pyrrolo[3,4-D]pyrimidine Handling PPE 1. Don Required PPE (Nitrile, Goggles, Lab Coat) Start->PPE Hood 2. Verify Fume Hood (Face Velocity 80-120 FPM) PPE->Hood Handle 3. Execute Synthesis/Weighing Hood->Handle Spill Spill Occurs? Handle->Spill Contain 4a. Contain & Absorb Spill (Diatomaceous Earth) Spill->Contain Yes Dispose 5. Hazardous Waste Disposal (EPA/RCRA Compliant) Spill->Dispose No Decon 4b. Decontaminate Surfaces (Alcohol Wash) Contain->Decon Decon->Dispose

Workflow for safe handling, execution, and spill response of 5H-Pyrrolo[3,4-D]pyrimidine.

References

  • Labs USA. A Practical Guide to Laboratory Ventilation Compliance. Available at: [Link]

  • Illinois State University. Laboratory Ventilation Guidelines. Available at: [Link]

Sources

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